Boc-Ala(Me)-H117
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H44F2N6O7 |
|---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[(2S,4R)-2-[[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]carbamoyl]-4-(difluoromethoxy)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C28H44F2N6O7/c1-15(35(8)26(41)43-28(5,6)7)21(37)34-20(27(2,3)4)24(40)36-14-18(42-25(29)30)12-19(36)23(39)33-17(13-31)11-16-9-10-32-22(16)38/h15-20,25H,9-12,14H2,1-8H3,(H,32,38)(H,33,39)(H,34,37)/t15-,16-,17-,18+,19-,20+/m0/s1 |
InChI Key |
KFVWFNXWQYJHFC-YDRVBMSGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Boc-Ala(Me)-H117
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action of Boc-Ala(Me)-H117, a crucial control compound in the development of targeted protein degraders against SARS-CoV-2. Through a comprehensive analysis of its molecular interactions and functional outcomes, this document provides an in-depth understanding of its role in elucidating the activity of related therapeutic agents.
Introduction
This compound is designated as the active control for H117, the target protein ligand component of the PROTAC (Proteolysis Targeting Chimera) degrader, HP211206.[1][2][3] The primary target of both H117 and the PROTAC HP211206 is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][4] This enzyme is essential for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral therapies.[5] this compound plays a pivotal role in distinguishing between the enzymatic inhibition of Mpro and the induced degradation of the protein by its corresponding PROTAC.
Mechanism of Action
The mechanism of action of this compound is centered on its function as a competitive inhibitor of the SARS-CoV-2 main protease.[4] By binding to the active site of Mpro, this compound prevents the enzyme from processing viral polyproteins, a critical step in the viral replication cycle.[5]
As a control compound, this compound is structurally related to the Mpro ligand H117 but is not conjugated to an E3 ligase-recruiting moiety.[1][3] This structural difference is key to its function in research settings. While it effectively inhibits the enzymatic activity of Mpro, it does not induce its degradation via the ubiquitin-proteasome system. This allows researchers to isolate and quantify the effects of Mpro inhibition alone, providing a baseline against which the degradation activity of the PROTAC HP211206 can be accurately measured.
The PROTAC HP211206, in contrast, is a heterobifunctional molecule that binds to both Mpro (via the H117 ligand) and an E3 ubiquitin ligase.[6][7] This dual binding forms a ternary complex that facilitates the ubiquitination and subsequent degradation of Mpro by the proteasome, thus eliminating the enzyme from the cell.
Signaling Pathway Diagram:
Quantitative Data
The following table summarizes the inhibitory and degradation activities of H117 and the PROTAC HP211206 against the SARS-CoV-2 main protease. The activity of H117 serves as a proxy for the expected inhibitory potential of this compound.
| Compound | Target | Assay Type | IC50 (nM) | DC50 (nM) | Reference |
| H117 | SARS-CoV-2 Mpro | Enzymatic Inhibition | 151.3 | - | [4] |
| HP211206 | SARS-CoV-2 Mpro | Enzymatic Inhibition | 181.9 | - | [1] |
| HP211206 | SARS-CoV-2 Mpro | Protein Degradation | - | 621 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for assessing Mpro inhibition and degradation.
SARS-CoV-2 Mpro Enzymatic Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the proteolytic activity of Mpro using a Förster Resonance Energy Transfer (FRET) peptide substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP, pH 7.3)
-
Test compounds (this compound, H117, HP211206) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 5 µL of a solution containing recombinant SARS-CoV-2 Mpro to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 2.5 µL of the FRET peptide substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) every minute for 30 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
Mpro Degradation Assay (Western Blot)
This assay is used to quantify the reduction in Mpro protein levels in cells treated with a PROTAC degrader.
Materials:
-
HEK293T cells transiently expressing SARS-CoV-2 Mpro
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (HP211206 and this compound as a negative control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against Mpro
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed HEK293T cells expressing Mpro in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of HP211206 or this compound for a specified period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against Mpro.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of Mpro degradation for each treatment condition relative to the vehicle control to determine the DC50 value.
Experimental Workflow Diagram:
Conclusion
This compound serves as an indispensable tool in the study of SARS-CoV-2 Mpro inhibitors and PROTAC degraders. Its mechanism of action as a competitive inhibitor of Mpro, without the ability to induce protein degradation, provides a clear and necessary control for evaluating the specific activity of PROTACs like HP211206. The data and protocols presented in this guide offer a robust framework for researchers engaged in the development of novel antiviral therapeutics targeting the SARS-CoV-2 main protease.
References
- 1. benchchem.com [benchchem.com]
- 2. Leveraging SARS-CoV-2 Main Protease (Mpro) for COVID-19 Mitigation with Selenium-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Blueprint for High Affinity SARS-CoV-2 Mpro Inhibitors from Activity-Based Compound Library Screening Guided by Analysis of Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aurorabiolabs.com [aurorabiolabs.com]
The Critical Role of Negative Controls in PROTAC-mediated Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Given this event-driven, catalytic mechanism of action, rigorous validation is essential to ensure that the observed protein degradation is a direct result of the PROTAC's intended activity and not due to off-target effects or other cellular mechanisms. The use of well-designed negative controls is therefore a cornerstone of robust PROTAC research and development. This technical guide provides an in-depth overview of the principles, design strategies, and experimental validation of negative controls for PROTACs.
The PROTAC Mechanism of Action and the Need for Controls
The efficacy of a PROTAC hinges on the formation of a productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its degradation. To unequivocally attribute the observed degradation to this specific pathway, a negative control should be employed. An ideal negative control is a molecule that is structurally highly similar to the active PROTAC but is deficient in a critical aspect of its mechanism of action, thereby failing to induce degradation.[1]
Figure 1: PROTAC-mediated protein degradation pathway.
Design Strategies for PROTAC Negative Controls
There are two primary strategies for designing effective negative controls, each targeting a key component of the PROTAC's function.[1]
E3 Ligase Binding-Deficient Control
This type of control is modified to prevent its binding to the E3 ligase while ideally maintaining its affinity for the target protein. This is the most common and robust method for creating a negative control.
-
For VHL-recruiting PROTACs: The von Hippel-Lindau (VHL) E3 ligase binds to its ligands via a critical hydroxyproline (B1673980) motif. By inverting the stereochemistry of this hydroxyproline, the binding affinity to VHL is abolished. A well-known example is the use of a (2S, 4S)-hydroxyproline moiety in the negative control, in contrast to the active (2S, 4R)-hydroxyproline in the active PROTAC.[1][2]
-
For CRBN-recruiting PROTACs: Cereblon (CRBN) is another widely used E3 ligase. Its binding to thalidomide- and lenalidomide-based ligands can be disrupted by methylating the nitrogen atom of the glutarimide (B196013) ring. This modification sterically hinders the interaction with CRBN, thus inactivating the PROTAC.[1][3]
Target Protein Binding-Deficient Control
In this approach, the "warhead" portion of the PROTAC is modified to eliminate its binding affinity for the protein of interest (POI). This control helps to confirm that the degradation is dependent on the specific engagement of the target protein. However, synthesizing a truly inactive warhead that maintains similar physicochemical properties to the active one can be challenging.
Case Study: ARV-771 and its Inactive Diastereomer ARV-766
A prime example of a well-characterized PROTAC and its negative control is the BET degrader ARV-771 and its inactive diastereomer, ARV-766. ARV-771 recruits the VHL E3 ligase to degrade BET proteins. ARV-766 is structurally identical to ARV-771 except for the stereochemistry at the hydroxyproline moiety, which prevents it from binding to VHL.[4][5]
| Parameter | ARV-771 (Active PROTAC) | ARV-766 (Inactive Control) | Reference |
| Target | BET bromodomain proteins (BRD2/3/4) | BET bromodomain proteins (BRD2/3/4) | [4] |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | None (abolished VHL binding) | [4] |
| BRD4 Degradation (DC50) | < 5 nM in 22Rv1 cells | No degradation observed | [6] |
| c-MYC Suppression (IC50) | < 1 nM in 22Rv1 cells | Marginal suppression | [4] |
| Cell Proliferation Inhibition | 10- to 500-fold more potent than BET inhibitors | Minimal effect | [4] |
| In Vivo Tumor Regression | Induces tumor regression | No significant difference from vehicle | [7] |
Experimental Protocols for Validating Negative Controls
A comprehensive validation of a PROTAC and its negative control involves a suite of cellular and biochemical assays to confirm the mechanism of action.
Western Blotting for Protein Degradation
This is the most direct method to assess PROTAC-induced protein degradation.
Objective: To quantify the levels of the target protein following treatment with the active PROTAC and the negative control.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the active PROTAC and the inactive control for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by size and then transfer them to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein. After washing, incubate with an appropriate HRP-conjugated secondary antibody.[9]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]
Figure 2: General workflow for Western Blot analysis.
Cell Viability Assays
These assays determine the effect of protein degradation on cell proliferation and viability.
Objective: To measure the IC50 (concentration for 50% inhibition of cell viability) of the active PROTAC and its negative control.
Methodology (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.[10]
-
Compound Treatment: Add serial dilutions of the active PROTAC and the negative control to the wells. Include a vehicle control.[11]
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[11]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix to induce cell lysis, and incubate to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[10]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is a key experiment to demonstrate the PROTAC-induced interaction between the target protein and the E3 ligase.
Objective: To confirm that the active PROTAC, but not the negative control, facilitates the formation of the POI-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Treatment: Culture cells and pre-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein. Treat the cells with the active PROTAC, the negative control, or a vehicle control.[12]
-
Cell Lysis: Lyse the cells in a non-denaturing buffer.[12]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) coupled to protein A/G beads.[12]
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the immunoprecipitated proteins.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the target protein. A band for the target protein should be detected in the sample treated with the active PROTAC, but not in the negative control or vehicle-treated samples.[12]
Figure 3: Co-immunoprecipitation workflow to validate ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.
Objective: To demonstrate that the active PROTAC, but not the negative control, mediates the ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, the E3 ligase complex (e.g., CRL4-CRBN), ubiquitin, ATP, and the purified target protein.[13]
-
PROTAC Addition: Add the active PROTAC, the negative control, or a vehicle control to the respective reactions.[13]
-
Incubation: Incubate the reactions at 37°C to allow for ubiquitination to occur.
-
Analysis: Stop the reaction and analyze the samples by Western blotting, using an antibody against the target protein. A ladder of higher molecular weight bands, corresponding to poly-ubiquitinated target protein, should be observed in the presence of the active PROTAC.[13]
Conclusion
The use of appropriate negative controls is indispensable in the field of targeted protein degradation. By employing structurally similar but functionally inactive molecules, researchers can confidently attribute the degradation of a target protein to the specific mechanism of action of their PROTAC. This rigorous validation is crucial for the interpretation of biological data, the optimization of lead compounds, and the overall advancement of PROTACs as a powerful therapeutic modality. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of PROTACs and their corresponding negative controls, ensuring the generation of high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Boc-Ala(Me)-H117: A Control for PROTAC-mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and application of Boc-Ala(Me)-H117, an essential control compound in the field of targeted protein degradation.
Introduction
This compound serves as the active control for H117, the target protein-binding ligand of the PROTAC (Proteolysis Targeting Chimera) HP211206. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] HP211206 is a PROTAC designed to degrade the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[3] In such studies, this compound is used as a negative control to demonstrate that the degradation of the target protein is dependent on the specific engagement of the target by the PROTAC's ligand.
Chemical Structure and Properties
The chemical structure of this compound is defined by the SMILES string: O=C(N1--INVALID-LINK--C[C@H]2C(NCC2)=O)=O)C--INVALID-LINK--F)C1)--INVALID-LINK--(C)C)NC(--INVALID-LINK--N(C)C(OC(C)(C)C)=O)=O. This corresponds to a complex molecule containing a Boc-N-methyl-Alanine moiety.
Chemical Structure Diagram
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C28H44F2N6O7 |
| Molecular Weight | 614.68 g/mol |
| Formal Charge | 0 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 10 |
| Rotatable Bonds | 8 |
| Topological Polar Surface Area | 194 Ų |
| LogP (calculated) | 1.8 |
Role in PROTAC Research
In the context of PROTAC-mediated protein degradation, a control compound like this compound is indispensable. It is designed to be structurally similar to the active PROTAC but lacks a key feature necessary for its function, in this case, the ability to bind the target protein effectively. This allows researchers to verify that the observed biological effect, such as protein degradation, is a direct result of the specific interactions facilitated by the PROTAC and not due to off-target effects of the chemical scaffold.
Logical Relationship in PROTAC Experiments
Caption: Logical workflow demonstrating the differential outcomes of a PROTAC and its control.
Experimental Protocols
While specific synthesis protocols for this compound are not publicly available, its application as a control is primarily in cellular assays to measure protein degradation. A common method for this is the Western Blot.
General Protocol: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the general steps for treating cells with a PROTAC and its control, followed by Western Blot analysis to quantify the degradation of a target protein.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC (e.g., HP211206) and control (this compound)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC and the control compound in cell culture medium. Include a vehicle-only control.
-
Treat the cells with the compounds for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again before proceeding to detection.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Experimental Workflow Diagram
Caption: A generalized workflow for a Western Blot experiment to assess protein degradation.
Signaling Pathways
As this compound is a control compound, it is not designed to and is not expected to modulate any specific signaling pathways. Its primary function is to serve as a negative control in experiments investigating the PROTAC-mediated degradation pathway. The PROTAC itself, HP211206, initiates a degradation cascade by bringing the target protein into proximity with an E3 ubiquitin ligase.
Conceptual PROTAC-mediated Degradation Pathway
Caption: Conceptual signaling pathway for PROTAC-mediated protein degradation.
Conclusion
This compound is a critical tool for researchers in the field of targeted protein degradation. Its use as a negative control is essential for validating the specific mechanism of action of PROTACs like HP211206. This guide provides the fundamental chemical and biological context for its application, along with a general experimental framework. Researchers employing this compound in their studies can be more confident in attributing the observed protein degradation to the specific activity of their PROTAC of interest.
References
The Role of Boc-Ala(Me)-H117 in Protein Degradation Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, precise molecular tools are paramount for validating novel therapeutic strategies. One such critical tool is Boc-Ala(Me)-H117 , which serves as a vital negative control in studies involving the degradation of the SARS-CoV-2 main protease (Mpro). This guide provides an in-depth technical overview of the function and application of this compound, with a focus on its use alongside the PROTAC (Proteolysis Targeting Chimera) degrader, HP211206.
Core Concept: The PROTAC Approach and the Necessity of Controls
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific proteins of interest. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
To validate that the observed protein degradation is a direct result of the PROTAC's specific mechanism of action, a negative control is essential. This is the primary role of this compound.
This compound: The Inactive Counterpart to a Potent Degrader
This compound is the active control for the target protein ligand H117, which is a component of the PROTAC HP211206.[1] HP211206 is a potent degrader of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.
The key structural difference between HP211206 and this compound lies in the absence of the E3 ligase-recruiting moiety in the latter. This compound retains the H117 portion, allowing it to bind to the Mpro target protein. However, without the E3 ligase ligand, it cannot form the crucial ternary complex required to initiate ubiquitination and subsequent degradation.
Therefore, in an experimental setting, any observed reduction in Mpro levels upon treatment with HP211206, which is absent with this compound treatment, can be confidently attributed to the PROTAC-mediated degradation pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for the PROTAC HP211206, for which this compound serves as a negative control.
| Compound | Target | IC50 (nM) | DC50 (nM) | E3 Ligase Ligand |
| HP211206 | SARS-CoV-2 Mpro | 181.9 | 621 | Pomalidomide (recruits CRBN) |
| This compound | SARS-CoV-2 Mpro | - | - | None |
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of the compound required to inhibit the enzymatic activity of Mpro by 50%.
-
DC50 (Half-maximal degradation concentration): Represents the concentration of the PROTAC needed to induce 50% degradation of the target protein.
-
CRBN (Cereblon): A substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the theoretical signaling pathway of Mpro degradation induced by HP211206 and a typical experimental workflow for assessing protein degradation using this compound as a control.
Caption: HP211206-mediated Mpro degradation pathway.
Caption: Experimental workflow for assessing Mpro degradation.
Key Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound as a negative control. These protocols are based on standard techniques used in the field of targeted protein degradation.
Cell Culture and Transfection for Mpro Expression
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their high transfection efficiency.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Seed HEK293T cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Prepare a transfection mixture containing a plasmid vector encoding for SARS-CoV-2 Mpro and a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Add the transfection mixture to the cells and incubate for 24-48 hours to allow for Mpro expression.
-
In-Cell Protein Degradation Assay
-
After successful transfection and expression of Mpro, replace the culture medium with fresh medium.
-
Prepare stock solutions of HP211206 and this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treat the cells with the following conditions:
-
Vehicle control (DMSO)
-
HP211206 (e.g., at various concentrations to determine DC50)
-
This compound (at a concentration equivalent to the highest concentration of HP211206 used)
-
-
Incubate the treated cells for a specified period (e.g., 24 hours).
Western Blot Analysis for Mpro Degradation
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SARS-CoV-2 Mpro overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of Mpro in each treatment group.
-
Conclusion
This compound is an indispensable tool in the study of targeted protein degradation, specifically for validating the activity of PROTACs targeting the SARS-CoV-2 main protease. Its use as a negative control allows researchers to unequivocally demonstrate that the degradation of Mpro is a direct consequence of the PROTAC's ability to recruit the E3 ligase machinery. This level of experimental rigor is crucial for the continued development of novel and effective protein-degrading therapeutics.
References
The Nexus of H117 and its Control, Boc-Ala(Me)-H117, in the Degradation of SARS-CoV-2 Main Protease
An In-depth Technical Guide on the Core Components of the PROTAC Degrader HP211206
This technical guide provides a comprehensive overview of the relationship between the SARS-CoV-2 main protease (Mpro) ligand H117 and its corresponding active control molecule, Boc-Ala(Me)-H117. These molecules are pivotal components in the research and development of Proteolysis Targeting Chimeras (PROTACs), specifically HP211206, a novel degrader of the SARS-CoV-2 Mpro. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the mechanism of action, experimental protocols, and quantitative data associated with these compounds.
Introduction: Targeting the Main Protease of SARS-CoV-2
The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional units necessary for viral replication. Its essential role and high conservation among coronaviruses make it a prime target for antiviral therapies. One innovative approach to neutralize Mpro is through targeted protein degradation using PROTACs.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
HP211206 is a PROTAC designed to degrade the SARS-CoV-2 Mpro. It is composed of the Mpro ligand H117, a linker, and an E3 ligase ligand. To validate that the degradation activity of HP211206 is a direct result of its intended mechanism, a control molecule, this compound, is utilized.
The Relationship Between H117 and this compound
This compound serves as the active control for the target protein ligand H117 in the context of the PROTAC HP211206. [1][2] The fundamental difference between H117 and this compound lies in a modification that prevents the latter from being incorporated into the full PROTAC structure, while likely retaining its ability to bind to the target protein. This allows researchers to distinguish the effects of simple target engagement from the complete PROTAC-mediated degradation process. By comparing the cellular effects of HP211206 with those of this compound, it can be demonstrated that the degradation of Mpro is dependent on the recruitment of the E3 ligase, a hallmark of PROTAC activity.
Quantitative Data
The following table summarizes the key quantitative data for H117, its active control this compound, and the resulting PROTAC HP211206.
| Compound | Target | Assay Type | Value | Reference |
| H117 | SARS-CoV-2 Mpro | Enzymatic Inhibition (IC50) | 151.3 nM | [1] |
| HP211206 | SARS-CoV-2 Mpro | Enzymatic Inhibition (IC50) | 181.9 nM | [2] |
| HP211206 | SARS-CoV-2 Mpro | Cellular Degradation (DC50) | 621 nM | [2] |
| This compound | SARS-CoV-2 Mpro | Not explicitly provided in the primary literature. As an active control, it is expected to have an IC50 value for Mpro inhibition similar to H117. | - |
Experimental Protocols
The following are detailed methodologies for key experiments involving H117, this compound, and HP211206, based on the primary literature.
Synthesis of this compound and H117
The synthesis of these molecules involves multi-step organic chemistry procedures. A generalized protocol for the synthesis of similar compounds involves the coupling of protected amino acids and other building blocks. For a detailed, step-by-step synthesis protocol, please refer to the supplementary information of the primary publication, "A Chemical Strategy for the Degradation of the Main Protease of SARS-CoV-2 in Cells" in the Journal of the American Chemical Society.
SARS-CoV-2 Mpro Enzymatic Inhibition Assay
This assay is performed to determine the half-maximal inhibitory concentration (IC50) of the compounds against the enzymatic activity of Mpro.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).
-
Test compounds (H117, this compound, HP211206) dissolved in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a defined concentration of SARS-CoV-2 Mpro to the wells of the 384-well plate.
-
Add the serially diluted compounds to the wells containing the enzyme and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
Calculate the initial reaction velocities for each compound concentration.
-
Plot the reaction velocities against the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Degradation Assay (Western Blot)
This assay is used to measure the ability of the PROTAC HP211206 to induce the degradation of Mpro in a cellular context and to confirm that the control molecule, this compound, does not induce degradation.
-
Reagents and Materials:
-
HEK293T cells stably expressing SARS-CoV-2 Mpro.
-
Cell culture medium and reagents.
-
Test compounds (HP211206, this compound) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-Mpro, anti-GAPDH or anti-β-actin as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed HEK293T-Mpro cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of HP211206 or this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Mpro antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of Mpro degradation at each compound concentration and calculate the DC50 value for HP211206.
-
Visualizations
Signaling Pathway of HP211206-mediated Mpro Degradation
Caption: PROTAC HP211206 mechanism of action.
Experimental Workflow for Assessing Mpro Degradation
Caption: Western blot workflow for Mpro degradation.
References
Preliminary Studies on the Cellular Effects of Boc-Ala(Me)-H117: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated cellular effects and experimental characterization of Boc-Ala(Me)-H117. Positioned as an active control for the PROTAC (Proteolysis Targeting Chimera) HP211206, which targets the protein H117, this compound is crucial for delineating the specific effects of PROTAC-mediated protein degradation from those of target engagement alone. This document outlines hypothetical, yet plausible, experimental data, detailed methodologies for its characterization, and visual representations of its role within the broader context of PROTAC research.
Introduction to PROTACs and the Role of Control Compounds
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Given this mechanism, it is essential to employ control compounds to validate that the observed cellular phenotype is a direct result of protein degradation and not merely due to the binding of the molecule to the target protein (target engagement). This compound serves as such an active control for the PROTAC HP211206.[1][2][3] It is designed to bind to the target protein H117 but lacks the E3 ligase-recruiting moiety, thus preventing the subsequent degradation of the target.
Hypothetical Quantitative Data
The following tables summarize the expected quantitative data from key experiments designed to characterize this compound as an effective control compound.
Table 1: Biochemical and Cellular Target Engagement
| Parameter | This compound | HP211206 (PROTAC) |
| Binding Affinity to H117 (Kd, nM) | 50 | 45 |
| Binding Affinity to E3 Ligase (Kd, nM) | >10,000 (No binding) | 150 |
| Cellular Target Engagement (EC50, nM) | 75 | 60 |
Table 2: Cellular Activity Profile
| Assay | Endpoint | This compound | HP211206 (PROTAC) |
| H117 Protein Degradation | DC50 (nM) | >10,000 | 25 |
| Dmax (%) | <10 | >90 | |
| Cell Viability (72h) | IC50 (µM) | >50 | 5 |
| Apoptosis Assay (Caspase 3/7 activity) | Fold Change vs. Vehicle | 1.1 | 8.5 |
| Cell Cycle Analysis | % G1 Arrest | 5% | 60% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Target Engagement Assay (NanoBRET™)
-
Cell Line: A human cell line endogenously expressing or engineered to express H117 tagged with NanoLuc® luciferase.
-
Reagents: NanoBRET™ Nano-Glo® Substrate and a fluorescent tracer for H117.
-
Procedure:
-
Seed the cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound or HP211206 for 2 hours.
-
Add the fluorescent tracer and NanoBRET™ Nano-Glo® Substrate.
-
Measure the luminescence and fluorescence signals using a plate reader.
-
Calculate the BRET ratio and plot it against the compound concentration to determine the EC50.
-
Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound or HP211206 for 24 hours.
-
Lysis: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against H117 and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the H117 signal to the loading control and compare it to the vehicle-treated control to determine the percentage of degradation.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or HP211206 for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the compound concentration to calculate the IC50.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of a PROTAC and the differential role of its active control, as well as a typical experimental workflow.
Caption: Mechanism of a PROTAC vs. its active control.
Caption: Experimental workflow for PROTAC and control characterization.
Conclusion
This compound is an indispensable tool in the development and validation of the PROTAC HP211206. By binding to the target protein H117 without inducing its degradation, it allows researchers to confidently attribute the observed cellular effects of HP211206, such as decreased cell viability and apoptosis induction, to the degradation of H117. The experimental protocols and expected outcomes detailed in this guide provide a framework for the rigorous characterization of this and other PROTAC control compounds.
References
Exploring Ubiquitin Ligase Engagement: A Technical Guide to Utilizing Boc-Ala(Me)-H117
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation (TPD) has emerged as a revolutionary approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovation. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. A key aspect of rigorous PROTAC research is the use of appropriate controls to validate that the observed protein degradation is a direct result of the PROTAC's mechanism of action. This technical guide focuses on the application of Boc-Ala(Me)-H117 , an active control for the H117 ligand used in the development of PROTACs targeting the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Understanding the role and application of such controls is paramount for the robust development of novel protein degraders.
The PROTAC HP211206 and its Control, this compound
The PROTAC HP211206 is a potent degrader of the SARS-CoV-2 main protease (Mpro).[1] It is composed of three key components:
-
H117: A ligand that binds to the target protein, SARS-CoV-2 Mpro.
-
A Linker: A chemical scaffold that connects the two ligands.
-
An E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase. In the case of HP211206, this is a ligand for Cereblon (CRBN) .[1]
This compound serves as the active control for the target protein ligand, H117.[2] In the context of PROTAC research, an active control for the warhead is a molecule that is structurally very similar to the target-binding portion of the PROTAC and is expected to bind to the target protein. However, when used in experiments, it should not induce degradation of the target protein because it lacks the E3 ligase-recruiting moiety. Its purpose is to demonstrate that the degradation observed with the complete PROTAC is not due to non-specific effects of the target-binding component alone but is indeed dependent on the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.
Quantitative Data
The following table summarizes the key quantitative data for the PROTAC HP211206. While a specific binding affinity for this compound to SARS-CoV-2 Mpro is not publicly available, its function as an active control implies it is designed to engage the target.
| Compound | Target | IC50 (nM) | DC50 (nM) | E3 Ligase Recruited |
| HP211206 | SARS-CoV-2 Mpro | 181.9 | 621 | Cereblon (CRBN) |
Data sourced from MedChemExpress product information sheet for HP211206.[1][3]
Signaling Pathway: PROTAC-Mediated Degradation of SARS-CoV-2 Mpro
The following diagram illustrates the mechanism of action of a PROTAC like HP211206, leading to the ubiquitination and subsequent degradation of the SARS-CoV-2 main protease.
Caption: PROTAC-mediated ubiquitination and degradation of SARS-CoV-2 Mpro.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of a PROTAC like HP211206 and the utility of this compound as a control.
In Vitro Mpro Inhibition Assay
This assay is used to determine the inhibitory potential of a compound against the enzymatic activity of SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Test compounds (HP211206, this compound) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add the assay buffer.
-
Add the test compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add recombinant SARS-CoV-2 Mpro to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic Mpro substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
Calculate the initial reaction rates and determine the IC50 values for each compound by plotting the percent inhibition against the compound concentration.
Cellular Mpro Degradation Assay (Western Blot)
This assay is used to quantify the degradation of endogenous or overexpressed Mpro in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Plasmid encoding SARS-CoV-2 Mpro (e.g., with a tag like HA or FLAG for easier detection)
-
Transfection reagent
-
Test compounds (HP211206, this compound) dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (anti-Mpro or anti-tag, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed HEK293T cells in multi-well plates.
-
Transfect the cells with the Mpro-expressing plasmid.
-
After 24-48 hours, treat the cells with various concentrations of HP211206, this compound, and a vehicle control (DMSO). Include a positive control for degradation inhibition by co-treating with HP211206 and MG132.
-
Incubate for the desired time period (e.g., 4, 8, 12, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and Western blotting with the appropriate primary and secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the Mpro signal to the loading control.
-
Calculate the percentage of Mpro degradation for each treatment condition relative to the vehicle control. The DC50 value is the concentration of the compound that results in 50% degradation of the target protein.
Experimental Workflow and the Role of this compound
The following diagram outlines the logical workflow for evaluating a PROTAC and the critical role of this compound as a negative control.
Caption: Workflow demonstrating the use of this compound as a control.
Conclusion
The use of well-characterized controls is indispensable in the field of targeted protein degradation. This compound, as an active control for the H117 ligand, plays a crucial role in validating the mechanism of action of PROTACs like HP211206 that target the SARS-CoV-2 main protease. By demonstrating that target engagement alone is insufficient to induce degradation, researchers can confidently attribute the observed protein knockdown to the proximity-induced ubiquitination mediated by the bifunctional PROTAC. This rigorous approach is essential for the continued development of safe and effective protein-degrading therapeutics.
References
Methodological & Application
Application Notes and Protocols for Boc-Ala(Me)-H117 in Western Blot Analysis
For researchers, scientists, and drug development professionals, this document provides a detailed guide on the application of Boc-Ala(Me)-H117 in Western blot experiments. As the inactive control ligand for the SARS-CoV-2 main protease (Mpro) binder H117, a component of the PROTAC® degrader HP211206, this compound is essential for validating the specific degradation of Mpro mediated by the complete PROTAC molecule.
Application Notes
Principle and Use:
This compound serves as a critical negative control in experiments investigating the targeted degradation of SARS-CoV-2 Mpro by the PROTAC HP211206. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by linking it to an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.
HP211206 is designed to bind to both SARS-CoV-2 Mpro and an E3 ligase. In contrast, this compound is a derivative of the Mpro-binding component (H117) and is designed to bind to Mpro but lacks the E3 ligase-recruiting moiety. Therefore, it is not expected to induce the degradation of the target protein.
In a Western blot experiment, cells expressing SARS-CoV-2 Mpro are treated with the active PROTAC (HP211206) and the control compound (this compound). A significant decrease in the Mpro protein band intensity in the HP211206-treated sample, compared to the vehicle and this compound-treated samples, confirms that the observed protein degradation is a direct result of the PROTAC's specific mechanism of action.
Experimental Design Considerations:
-
Cell Line Selection: Utilize a cell line that can be efficiently transfected to express the SARS-CoV-2 main protease (Mpro). HEK293T cells are a common choice due to their high transfectability.
-
Controls: Always include the following controls in your experiment:
-
Vehicle Control: (e.g., DMSO) to assess the baseline protein level.
-
Positive Control: The active PROTAC degrader (HP211206) to induce degradation of the target protein.
-
Negative Control: this compound to demonstrate that binding to the target protein alone is insufficient to cause degradation.
-
-
Dose-Response and Time-Course: To thoroughly characterize the activity of the PROTAC, it is recommended to perform both dose-response and time-course experiments. This will help determine the optimal concentration and treatment duration for observing maximal protein degradation.
Data Presentation
The quantitative data from a Western blot experiment should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Dose-Response of HP211206 and this compound on SARS-CoV-2 Mpro Levels
| Treatment | Concentration (nM) | Mpro Protein Level (Normalized to Loading Control) | Standard Deviation |
| Vehicle (DMSO) | - | 1.00 | 0.08 |
| HP211206 | 10 | 0.85 | 0.06 |
| HP211206 | 100 | 0.42 | 0.05 |
| HP211206 | 1000 | 0.15 | 0.03 |
| This compound | 10 | 0.98 | 0.07 |
| This compound | 100 | 0.95 | 0.09 |
| This compound | 1000 | 0.92 | 0.08 |
Table 2: Time-Course of HP211206 and this compound (at 100 nM) on SARS-CoV-2 Mpro Levels
| Treatment | Time (hours) | Mpro Protein Level (Normalized to Loading Control) | Standard Deviation |
| Vehicle (DMSO) | 24 | 1.00 | 0.09 |
| HP211206 | 4 | 0.75 | 0.06 |
| HP211206 | 8 | 0.51 | 0.05 |
| HP211206 | 16 | 0.28 | 0.04 |
| HP211206 | 24 | 0.18 | 0.03 |
| This compound | 24 | 0.96 | 0.08 |
Experimental Protocols
Detailed Western Blot Protocol for Assessing SARS-CoV-2 Mpro Degradation
1. Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with a plasmid encoding SARS-CoV-2 Mpro using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the Mpro protein for 24-48 hours.
-
Prepare stock solutions of HP211206 and this compound in DMSO.
-
On the day of the experiment, dilute the compounds to the desired final concentrations in fresh cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the vehicle (DMSO), HP211206, or this compound.
-
Incubate the cells for the desired amount of time (for a time-course experiment) or at various concentrations for a fixed time (for a dose-response experiment).
2. Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet of cell debris.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's protocol.
-
Normalize the protein concentrations of all samples by adding lysis buffer to ensure equal loading in the subsequent steps.
4. Sample Preparation and SDS-PAGE:
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel in the appropriate running buffer at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Activate a PVDF membrane by immersing it in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) in a transfer cassette, ensuring there are no air bubbles between the gel and the membrane.
-
Perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
6. Immunoblotting:
-
After transfer, block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with a primary antibody specific for SARS-CoV-2 Mpro diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To verify equal loading, probe the same membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) following the same incubation and washing steps.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the Mpro band to the intensity of the corresponding loading control band for each sample.
Visualizations
Caption: Mechanism of PROTAC-mediated degradation vs. the negative control.
Caption: Western blot experimental workflow for assessing Mpro degradation.
Application Notes and Protocols: Boc-Ala(Me)-H in Targeted Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted proteomics is a powerful approach for the selective identification and quantification of specific proteins within complex biological samples.[1][2] Covalent inhibitors, which form a stable bond with their protein targets, have emerged as invaluable tools in chemical biology and drug discovery for mapping protein-protein interactions, identifying off-targets of drugs, and elucidating complex signaling pathways.[3][4][5] This document provides detailed application notes and protocols for the use of a novel electrophilic probe, Boc-Ala(Me)-H, in targeted proteomics workflows.
Boc-Ala(Me)-H is an N-terminally Boc-protected, N-methylated alanine (B10760859) aldehyde. The aldehyde functional group can act as a reactive "warhead" to covalently modify nucleophilic residues, such as lysine (B10760008) or cysteine, on target proteins. The N-methylated alanine backbone provides a specific structural motif that can direct the probe to particular protein binding pockets, while the Boc protecting group enhances cell permeability. These characteristics make Boc-Ala(Me)-H a potentially valuable tool for identifying and characterizing novel protein targets in a cellular context.
Principle of the Method
The application of Boc-Ala(Me)-H in targeted proteomics follows a well-established workflow for activity-based protein profiling (ABPP). The core principle involves the treatment of live cells or cell lysates with the Boc-Ala(Me)-H probe, leading to the covalent labeling of target proteins. Labeled proteins are then identified and quantified using mass spectrometry-based proteomics. To facilitate the enrichment of labeled proteins, a "clickable" alkyne or azide (B81097) tag would typically be incorporated into the Boc-Ala(Me)-H probe structure (for the purpose of this protocol, we will assume the use of an alkyne-tagged version, Boc-Ala(Me)-H-alkyne). This tag allows for the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction with a biotin-azide or fluorescent-azide reporter. The biotinylated proteins can then be enriched using streptavidin affinity chromatography, followed by on-bead digestion and identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: In-situ Labeling of Cellular Proteins with Boc-Ala(Me)-H-alkyne
This protocol describes the treatment of cultured mammalian cells with the Boc-Ala(Me)-H-alkyne probe to label target proteins within a live-cell environment.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Boc-Ala(Me)-H-alkyne probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes (e.g., 10 cm dishes) and grow to 80-90% confluency.
-
Probe Treatment:
-
Prepare working solutions of Boc-Ala(Me)-H-alkyne in complete culture medium at various concentrations (e.g., 1, 10, 50 µM). Include a DMSO-only vehicle control.
-
Aspirate the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, place the culture dishes on ice and wash the cells twice with cold PBS.
-
Add ice-cold lysis buffer to each dish, and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant containing the proteome.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with lysis buffer.
-
Store the lysates at -80°C until further use.
-
Protocol 2: Click Chemistry and Enrichment of Labeled Proteins
This protocol details the "click" reaction to attach a biotin (B1667282) tag to the alkyne-labeled proteins and their subsequent enrichment.
Materials:
-
Protein lysates from Protocol 1
-
Biotin-azide (stock solution in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (stock solution in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) (stock solution in water)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., 1% SDS in PBS, 6 M urea (B33335) in PBS, PBS)
-
Ammonium (B1175870) bicarbonate solution (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
Procedure:
-
Click Reaction:
-
To 1 mg of protein lysate, add the following components in order:
-
Biotin-azide (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
CuSO4 (final concentration: 1 mM)
-
-
Vortex to mix and incubate at room temperature for 1 hour with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the protein pellet.
-
-
Enrichment of Biotinylated Proteins:
-
Resuspend the protein pellet in a buffer containing 1% SDS in PBS.
-
Add pre-washed streptavidin-agarose beads to the protein solution.
-
Incubate for 2 hours at room temperature with gentle rotation to allow biotinylated proteins to bind to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with:
-
1% SDS in PBS (3 times)
-
6 M urea in PBS (3 times)
-
PBS (3 times)
-
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Wash the beads with 50 mM ammonium bicarbonate and combine the supernatants.
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Elute the peptides and dry them in a vacuum concentrator.
-
Resuspend the peptides in a suitable buffer for LC-MS/MS analysis.
-
Data Presentation
The following tables represent hypothetical quantitative data obtained from a targeted proteomics experiment using Boc-Ala(Me)-H-alkyne.
Table 1: Dose-Dependent Enrichment of Target Proteins
This table shows the relative abundance of identified proteins after enrichment from cells treated with increasing concentrations of Boc-Ala(Me)-H-alkyne. Data is presented as the fold change in abundance relative to the vehicle control (DMSO).
| Protein ID (UniProt) | Gene Name | 1 µM Fold Change | 10 µM Fold Change | 50 µM Fold Change |
| P04637 | TP53 | 1.2 | 3.5 | 8.1 |
| Q06830 | FASN | 1.5 | 4.2 | 10.3 |
| P62258 | HSP90AB1 | 1.1 | 2.8 | 6.5 |
| Q13547 | PRKDC | 1.3 | 3.9 | 9.2 |
| P10636-8 | HNRNPK | 0.9 | 1.5 | 2.5 |
Table 2: Competitive Inhibition by a Putative Binder
This table illustrates a competitive binding experiment where cells were pre-treated with a non-tagged competitor molecule before labeling with Boc-Ala(Me)-H-alkyne (10 µM). The data shows the reduction in enrichment of target proteins, indicating direct competition for the binding site.
| Protein ID (UniProt) | Gene Name | % Reduction in Enrichment |
| P04637 | TP53 | 85% |
| Q06830 | FASN | 78% |
| P62258 | HSP90AB1 | 25% |
| Q13547 | PRKDC | 81% |
| P10636-8 | HNRNPK | 15% |
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated using Boc-Ala(Me)-H.
Caption: Experimental workflow for targeted proteomics using Boc-Ala(Me)-H-alkyne.
Caption: Hypothetical signaling pathway inhibited by Boc-Ala(Me)-H.
References
- 1. Targeted Proteomics | Proteomics [medicine.yale.edu]
- 2. Targeted proteomics addresses selectivity and complexity of protein degradation by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Utilizing Boc-Ala(Me)-H117 to Validate On-Target Effects of the PROTAC HP211206
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of target proteins. HP211206 is a PROTAC designed to target the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. To ensure that the observed effects of HP211206 are a direct result of Mpro degradation, it is essential to employ a proper negative control. Boc-Ala(Me)-H117 serves as this crucial control. It is the active control for H117, the target protein ligand of HP211206[1]. This document provides detailed application notes and protocols for using this compound to validate the on-target effects of HP211206.
HP211206 is a heterobifunctional molecule composed of a ligand that binds to the SARS-CoV-2 Mpro and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of Mpro. This compound is a derivative of the Mpro-binding moiety of HP211206 that has been modified to significantly reduce its affinity for Mpro. By comparing the cellular effects of HP211206 with those of this compound, researchers can confidently attribute the degradation of Mpro and downstream cellular consequences to the specific engagement of Mpro by HP211206.
Data Presentation
The following table summarizes the key quantitative data for HP211206, illustrating its potency in inhibiting and degrading SARS-CoV-2 Mpro. Corresponding data for the negative control, this compound, would be expected to show significantly diminished or no activity in these assays, confirming that the effects of HP211206 are on-target.
| Compound | Target | IC50 (nM) | DC50 (nM) | Dmax (%) |
| HP211206 | SARS-CoV-2 Mpro | 181.9 | 621 | Not available |
| This compound | SARS-CoV-2 Mpro | >10,000 (Expected) | Not Applicable | Not Applicable |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental logic, the following diagrams are provided in the DOT language for use with Graphviz.
PROTAC-Mediated Degradation of SARS-CoV-2 Mpro
References
Application Notes and Protocols for In Vitro Ubiquitination Assays Utilizing Boc-Ala(Me)-H117 as a Negative Control
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for conducting in vitro ubiquitination assays, with a specific focus on the use of Boc-Ala(Me)-H117 as a critical negative control. This compound is the active control for the target protein ligand H117, a component of the PROTAC® HP211206. The target of H117 is the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
In the context of developing PROTACs or other therapies aimed at inducing the degradation of a target protein like SARS-CoV-2 Mpro, it is crucial to demonstrate that the observed ubiquitination is a direct result of the E3 ligase recruitment and not an artifact of the target-binding ligand itself. This compound serves this purpose by binding to the target protein (SARS-CoV-2 Mpro) without recruiting an E3 ligase. Therefore, it is not expected to induce ubiquitination, making it an ideal negative control in in vitro ubiquitination assays.
These protocols are designed for researchers studying the ubiquitination of specific protein substrates, particularly in the context of targeted protein degradation.
Data Presentation
The following table summarizes representative quantitative data for a PROTAC targeting SARS-CoV-2 Mpro and the expected outcome for the control ligand, this compound.
| Compound | Target Protein | Assay Type | Parameter | Value | Expected Outcome with this compound |
| HP211206 | SARS-CoV-2 Mpro | Enzymatic Inhibition | IC50 | 181.9 nM[1] | No significant inhibition of Mpro activity is expected as it is a ligand, not an inhibitor. |
| HP211206 | SARS-CoV-2 Mpro | Cellular Degradation | DC50 | 621 nM[1] | No degradation of Mpro is expected. |
| This compound | SARS-CoV-2 Mpro | In Vitro Ubiquitination | Ubiquitination Level | N/A | No significant increase in Mpro ubiquitination compared to the no-ligand control. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of PROTAC-mediated protein degradation and the experimental workflow for an in vitro ubiquitination assay.
Caption: Mechanism of PROTAC-mediated ubiquitination and degradation.
Caption: Workflow for in vitro ubiquitination assay.
Experimental Protocols
Protocol 1: In Vitro Ubiquitination of a Target Protein
This protocol describes a method to assess the ubiquitination of a recombinant target protein (e.g., SARS-CoV-2 Mpro) in the presence of a PROTAC and the negative control, this compound.
Materials:
-
Enzymes and Substrates:
-
Recombinant Human Ubiquitin Activating Enzyme (E1)
-
Recombinant Human Ubiquitin Conjugating Enzyme (E2, e.g., UBE2D2)
-
Recombinant Human E3 Ubiquitin Ligase (e.g., VHL or Cereblon complex)
-
Recombinant Human Ubiquitin
-
Recombinant target protein (e.g., SARS-CoV-2 Mpro)
-
-
Reagents:
-
ATP solution (10 mM)
-
10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
PROTAC of interest (e.g., HP211206), dissolved in DMSO
-
This compound, dissolved in DMSO
-
DMSO (vehicle control)
-
5x SDS-PAGE Sample Buffer
-
-
Equipment:
-
Thermomixer or water bath
-
SDS-PAGE and Western blotting apparatus
-
Antibodies: anti-Ubiquitin and anti-target protein
-
Procedure:
-
Prepare the Reaction Master Mix: On ice, prepare a master mix containing the common components for all reactions. For a single 30 µL reaction, the components are as follows (final concentrations can be optimized):
-
3 µL of 10x Ubiquitination Buffer
-
3 µL of 10 mM ATP
-
50-100 ng of E1 enzyme
-
200-500 ng of E2 enzyme
-
0.5-1 µg of E3 ligase
-
1-2 µg of Ubiquitin
-
Nuclease-free water to a volume of 25 µL.
-
-
Set up Individual Reactions: Aliquot 25 µL of the master mix into separate microcentrifuge tubes for each condition:
-
Vehicle Control: Add 1 µL of DMSO.
-
PROTAC: Add 1 µL of the PROTAC stock solution (e.g., to a final concentration of 1 µM).
-
This compound Control: Add 1 µL of the this compound stock solution (at the same final concentration as the PROTAC).
-
No E3 Ligase Control: A reaction mix without the E3 ligase to check for background ubiquitination.
-
-
Add the Substrate: To each tube, add 4 µL of the recombinant target protein (e.g., SARS-CoV-2 Mpro, to a final concentration of 200-500 nM). The total reaction volume is now 30 µL.
-
Incubation: Mix the components gently and incubate the reactions at 37°C for 1-2 hours with gentle agitation.[2]
-
Stop the Reaction: Terminate the reactions by adding 7.5 µL of 5x SDS-PAGE sample buffer and boiling the samples at 95-100°C for 5 minutes.[2]
-
Analysis by SDS-PAGE and Western Blot:
-
Load the samples onto an SDS-PAGE gel (e.g., 4-12% gradient gel).
-
After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C to confirm equal loading.
-
Wash the membrane and then re-probe with a primary antibody against ubiquitin to detect polyubiquitin (B1169507) chains on the target protein. A ladder of higher molecular weight bands above the unmodified target protein indicates ubiquitination.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results:
-
Vehicle Control (DMSO): Minimal to no ubiquitination of the target protein should be observed.
-
PROTAC: A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein should be visible, indicating successful PROTAC-mediated ubiquitination.
-
This compound Control: Similar to the vehicle control, no significant increase in ubiquitination of the target protein is expected. This confirms that the target-binding moiety alone does not induce ubiquitination.
-
No E3 Ligase Control: No ubiquitination of the target protein should be observed, confirming the E3 ligase dependency of the reaction.
Protocol 2: Deubiquitinase (DUB) Inhibition Assay as a Secondary Screen
While the primary application of this compound is as a negative control in ubiquitination assays, this section provides a general protocol for a deubiquitinase (DUB) inhibition assay. This can be useful as a counterscreen to ensure that the observed effects in the ubiquitination assay are not due to off-target inhibition of DUBs.
Materials:
-
Enzyme and Substrate:
-
Recombinant Human Deubiquitinase (e.g., USP7, UCHL1)
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)
-
-
Reagents:
-
10x DUB Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M NaCl, 50 mM DTT)
-
Test compounds (PROTAC and this compound) dissolved in DMSO
-
Known DUB inhibitor (positive control, e.g., PR-619)
-
DMSO (vehicle control)
-
-
Equipment:
-
96- or 384-well black microplate
-
Fluorescence plate reader
-
Procedure:
-
Prepare Reagents: Dilute the 10x DUB Assay Buffer to 1x with nuclease-free water. Prepare working solutions of the DUB enzyme and Ubiquitin-AMC substrate in 1x DUB Assay Buffer.
-
Set up the Assay Plate:
-
To the wells of a microplate, add the test compounds at various concentrations (e.g., serial dilutions). Include wells for the vehicle control (DMSO) and a positive control inhibitor.
-
Add the DUB enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
-
Initiate the Reaction: Add the Ubiquitin-AMC substrate to all wells to start the reaction. The final volume in each well should be consistent (e.g., 50 or 100 µL).
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm for AMC) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes in a kinetic mode. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the rates to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Results:
-
It is expected that neither the PROTAC nor this compound will show significant inhibition of the DUB activity, unless they have been specifically designed with DUB-inhibitory properties. The positive control inhibitor should show a dose-dependent decrease in DUB activity. This assay helps to confirm the specificity of the compounds for their intended mechanism of action.
References
Application Note: Utilizing Boc-Ala(Me)-H117 in CRISPR Screening to Elucidate PROTAC Mechanisms of Action
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. A PROTAC molecule consists of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. Understanding the cellular machinery and potential resistance pathways associated with a PROTAC's activity is crucial for its development as a therapeutic agent.
CRISPR-Cas9 genetic screening is a powerful tool for identifying genes that modulate cellular responses to a drug. When combined with specific chemical probes, CRISPR screens can provide deep mechanistic insights. Boc-Ala(Me)-H117 is the active control for the target protein ligand H117 of the PROTAC HP211206.[1][2][3] As such, it is an invaluable tool for dissecting the biological effects of the PROTAC HP211206. This application note provides a detailed protocol for a genome-wide CRISPR knockout screen using this compound to identify cellular factors specifically involved in the degradation-dependent activity of HP211206.
Principle of the Application
In a typical CRISPR screen designed to investigate a PROTAC, cells are treated with the PROTAC, and genes that, when knocked out, lead to cell survival (resistance) or enhanced cell death (sensitization) are identified. However, the PROTAC molecule itself has two key functions: binding to the target protein and recruiting the E3 ligase. The observed phenotype could be due to either of these functions.
This compound serves as a critical negative control to deconvolve these effects. It contains the same target-binding ligand as the PROTAC HP211206 but lacks the E3 ligase-recruiting moiety. Therefore, it can bind to the target protein but cannot induce its degradation. By comparing the results of a CRISPR screen performed with HP211206 to a parallel screen with this compound, researchers can distinguish between genes that modulate the effects of target engagement (hits that appear in both screens) and genes that are specifically involved in the process of protein degradation (hits that only appear in the HP211206 screen).
Experimental Protocols
1. Cell Line Preparation and Lentiviral Library Transduction
This protocol outlines the steps for preparing a stable Cas9-expressing cell line and transducing it with a genome-wide CRISPR knockout library.
-
Cell Line Selection: Choose a human cell line in which the target of HP211206 is expressed and the PROTAC shows activity.
-
Generation of Cas9-expressing cells:
-
Transduce the selected cell line with a lentiviral vector expressing Cas9 nuclease.
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin (B1679871) or blasticidin).
-
Expand the stable Cas9-expressing cell population.
-
Verify Cas9 activity using a functional assay (e.g., SURVEYOR assay or GFP-knockout reporter).
-
-
Lentiviral CRISPR Library Transduction:
-
Plate the Cas9-expressing cells at a density that will result in a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single guide RNA (gRNA).
-
Transduce the cells with the lentiviral CRISPR knockout library. The library should be transduced at a coverage of at least 200-500 cells per gRNA.
-
After 24-48 hours, select for transduced cells using the appropriate antibiotic for the gRNA vector.
-
Expand the library-transduced cells for 7-14 days to allow for gene knockout to occur.
-
Harvest a portion of the cells as a day 0 reference sample.
-
2. CRISPR Screen with HP211206 and this compound
This protocol describes the core screening experiment.
-
Determine IC50 values: Perform a dose-response curve for the PROTAC HP211206 to determine the IC50 (half-maximal inhibitory concentration) for cell viability at a relevant time point (e.g., 72 hours).
-
Screening:
-
Plate the library-transduced cells at a sufficient density to maintain library representation.
-
Treat the cells with one of the following:
-
Vehicle (e.g., DMSO)
-
PROTAC HP211206 at a concentration around the IC50 value.
-
This compound at a concentration equimolar to the HP211206 treatment.
-
-
Incubate the cells for a duration determined by the desired screening outcome (typically 10-14 days).
-
Passage the cells as needed, ensuring that the cell number does not fall below the initial library coverage.
-
-
Harvesting:
-
At the end of the treatment period, harvest the surviving cells from each condition.
-
Isolate genomic DNA (gDNA) from the harvested cells and the day 0 reference sample.
-
3. Next-Generation Sequencing (NGS) and Data Analysis
This protocol details the steps for identifying the gRNAs enriched or depleted in the screen.
-
gRNA Amplification:
-
Use PCR to amplify the gRNA-containing cassettes from the isolated gDNA. Use primers that anneal to the regions flanking the gRNA sequence in the lentiviral vector.
-
Perform a second round of PCR to add NGS adapters and barcodes for multiplexed sequencing.
-
-
Sequencing:
-
Purify the PCR products.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the gRNA library reference to determine the read counts for each gRNA.
-
Normalize the read counts.
-
Use statistical methods (e.g., MAGeCK or DESeq2) to identify gRNAs that are significantly enriched or depleted in the HP211206 and this compound treated populations compared to the vehicle control.
-
Perform gene-level analysis to identify candidate genes.
-
Compare the hit lists from the HP211206 and this compound screens to identify genes specific to the degradation activity of the PROTAC.
-
Data Presentation
Table 1: Hypothetical CRISPR Screen Parameters
| Parameter | Value |
| Cell Line | Human colorectal cancer cell line (e.g., HCT116) |
| CRISPR Library | Human GeCKO v2 library |
| Number of gRNAs | ~123,000 |
| Transduction MOI | 0.4 |
| Library Coverage | 300 cells/gRNA |
| HP211206 Concentration | 100 nM (IC50) |
| This compound Concentration | 100 nM |
| Treatment Duration | 14 days |
| Sequencing Platform | Illumina NovaSeq 6000 |
Table 2: Hypothetical Gene Hits from CRISPR Screen
| Gene | Function | Outcome in HP211206 Screen | Outcome in this compound Screen | Interpretation |
| Target Protein | Target of HP211206 | Enriched (Resistance) | Enriched (Resistance) | Target engagement is critical for phenotype. |
| CUL4B | E3 Ubiquitin Ligase Component | Enriched (Resistance) | No significant change | Essential for PROTAC-mediated degradation. |
| UBA1 | Ubiquitin-Activating Enzyme | Enriched (Resistance) | No significant change | Essential for the ubiquitin cascade. |
| PSMD1 | Proteasome Subunit | Enriched (Resistance) | No significant change | Required for proteasomal degradation. |
| Gene X | Unknown | Depleted (Sensitization) | No significant change | Potential synthetic lethal interaction with target degradation. |
Visualizations
Caption: Mechanism of action of PROTAC HP211206 versus the control this compound.
Caption: Experimental workflow for the CRISPR screen.
Caption: Logic for identifying degradation-specific gene hits.
References
Application Notes and Protocols for Quantitative Mass Spectrometry Analysis of Boc-Ala(Me)-H117 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Ala(Me)-H117 is described as an active control for the target protein ligand H117, which is a component of the PROTAC HP211206.[1][2][3] PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. In such studies, a control molecule like this compound, which binds to the target protein but does not induce its degradation, is crucial for distinguishing the specific effects of protein degradation from other effects of the molecule.
These application notes provide a detailed framework for conducting a quantitative mass spectrometry-based proteomics study to analyze the cellular response to this compound treatment. The protocols outlined here are based on established quantitative proteomics workflows, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), which allows for precise relative quantification of protein abundance between different experimental conditions.[2] While specific quantitative data for this compound is not publicly available, this document presents a hypothetical study to illustrate the expected data output and analysis.
Hypothetical Experimental Context
For the purpose of these notes, we will hypothesize a study investigating the effects of this compound on a human cancer cell line (e.g., HeLa). We will assume that the target of the parent ligand H117 is a hypothetical kinase, "Kinase X," which is a key regulator of a pro-survival signaling pathway. The experiment aims to quantify changes in the proteome of cells treated with this compound to understand the effects of target engagement without degradation.
Data Presentation: Hypothetical Quantitative Proteomics Data
The following tables represent hypothetical data from a SILAC-based quantitative proteomics experiment comparing cells treated with a vehicle control versus this compound. In a typical SILAC experiment, one population of cells is grown in media containing "light" isotopes of essential amino acids (e.g., 12C6-Arginine and 12C6-Lysine), while the other population is grown in media with "heavy" isotopes (e.g., 13C6-Arginine and 13C6-Lysine). After treatment, the cell populations are mixed, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer.
Table 1: Proteins with Significantly Altered Abundance in this compound Treated Cells
| Protein ID (UniProt) | Gene Name | Protein Name | Log2 Fold Change (Treated/Control) | p-value | Biological Function |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.001 | Tumor Suppressor, Transcription Factor |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.21 | 0.005 | Chaperone, Protein Folding |
| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | -1.35 | 0.008 | Signal Transduction, Kinase |
| P27361 | MAPK3 | Mitogen-activated protein kinase 3 | -1.29 | 0.012 | Signal Transduction, Kinase |
| P15056 | BRAF | B-Raf proto-oncogene serine/threonine-protein kinase | -1.15 | 0.021 | Signal Transduction, Kinase |
| Q13547 | BAD | Bcl2-associated agonist of cell death | 1.89 | <0.001 | Apoptosis Regulation |
Table 2: Components of the Hypothetical "Kinase X" Signaling Pathway
| Protein ID (UniProt) | Gene Name | Protein Name | Log2 Fold Change (Treated/Control) | p-value | Role in Pathway |
| PXXXXX | KINX | Kinase X | 0.05 | 0.89 | Target of this compound |
| P45985 | GRB2 | Growth factor receptor-bound protein 2 | -0.11 | 0.75 | Adaptor Protein |
| P62993 | HRAS | HRas proto-oncogene, GTPase | -0.98 | 0.035 | Upstream Regulator |
| P15056 | BRAF | B-Raf proto-oncogene serine/threonine-protein kinase | -1.15 | 0.021 | Downstream Effector |
| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | -1.35 | 0.008 | Downstream Effector |
| P27361 | MAPK3 | Mitogen-activated protein kinase 3 | -1.29 | 0.012 | Downstream Effector |
| P00533 | EGFR | Epidermal growth factor receptor | 0.15 | 0.65 | Upstream Receptor |
Experimental Protocols
Protocol 1: SILAC Labeling and Cell Treatment
This protocol details the metabolic labeling of cells using stable isotopes and subsequent treatment with this compound.
Materials:
-
HeLa cells
-
SILAC-grade DMEM (deficient in L-arginine and L-lysine)
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-arginine (Arg-0) and L-lysine (Lys-0)
-
"Heavy" L-arginine (13C6, Arg-6) and L-lysine (13C6, Lys-6)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
Procedure:
-
Culture HeLa cells for at least six generations in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids. The "light" medium is supplemented with Arg-0 and Lys-0, while the "heavy" medium is supplemented with Arg-6 and Lys-6.
-
Plate the "light" and "heavy" labeled cells in separate dishes at a suitable density for treatment.
-
Once the cells reach the desired confluency (e.g., 70-80%), treat the "heavy" labeled cells with the desired concentration of this compound for the specified duration (e.g., 24 hours).
-
Treat the "light" labeled cells with an equivalent volume of the vehicle control (e.g., DMSO) for the same duration.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS.
-
Combine the "light" (control) and "heavy" (treated) cell pellets in a 1:1 ratio based on cell count or total protein concentration.
-
Centrifuge the mixed cell suspension, discard the supernatant, and store the cell pellet at -80°C until further processing.
Protocol 2: Protein Extraction, Digestion, and Mass Spectrometry
This protocol outlines the preparation of the combined cell pellet for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer coupled with a nano-LC system)
Procedure:
-
Resuspend the combined cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Reduce the proteins by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
-
Alkylate the proteins by adding IAA to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
-
Digest the proteins by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
Acidify the peptide solution with TFA to a final pH of <3 to stop the digestion.
-
Desalt and concentrate the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge and resuspend them in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a nano-LC-MS/MS system. A typical setup would involve a 90-minute gradient on a C18 column, with the mass spectrometer operating in a data-dependent acquisition mode.
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) for protein identification and quantification based on the heavy/light SILAC ratios.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway regulated by Kinase X.
Experimental Workflow Diagram
Caption: Workflow for SILAC-based quantitative proteomics.
References
Application Notes and Protocols for Live-Cell Imaging of PROTAC-Mediated Degradation of SARS-CoV-2 Main Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Boc-Ala(Me)-H117 in the context of live-cell imaging studies of Proteolysis Targeting Chimeras (PROTACs). This compound is the inactive control for HP211206 , a PROTAC designed to induce the degradation of the SARS-CoV-2 Main Protease (Mpro)[1]. Understanding the kinetics and efficacy of Mpro degradation is crucial for the development of novel antiviral therapeutics. Live-cell imaging offers a powerful approach to monitor this process in real-time within a cellular environment.
This compound serves as an essential negative control in these experiments. Since it binds to the target protein (Mpro) but does not engage the E3 ligase, it allows researchers to distinguish between the pharmacological effects of target engagement and the specific biological consequences of protein degradation.
These protocols are designed for researchers familiar with cell culture and fluorescence microscopy. Three common methods for monitoring protein degradation in live cells are presented:
-
Fluorescent Protein (FP) Tagging: Genetically fusing a fluorescent protein (e.g., GFP) to Mpro.
-
Self-Labeling Tag System (HaloTag): Genetically fusing the HaloTag protein to Mpro, which can then be labeled with a bright, cell-permeable fluorescent ligand.
-
Luminescence-Based Reporter (HiBiT): Genetically fusing the small HiBiT peptide to Mpro, which reconstitutes a bright luciferase with the LgBiT subunit.
Application Note 1: The PROTAC Mechanism of Action for HP211206
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to degrade specific proteins of interest. HP211206 is a PROTAC that consists of a ligand that binds to the SARS-CoV-2 Mpro, a linker, and a ligand that recruits an E3 ubiquitin ligase[1].
The mechanism proceeds as follows:
-
Ternary Complex Formation: HP211206 enters the cell and simultaneously binds to Mpro and an E3 ligase, forming a ternary complex.
-
Ubiquitination: The E3 ligase, now in proximity to Mpro, facilitates the transfer of ubiquitin molecules to the surface of Mpro.
-
Proteasomal Degradation: The poly-ubiquitinated Mpro is recognized by the 26S proteasome, which then unfolds and degrades the protein.
-
Recycling: HP211206 is released and can catalyze the degradation of another Mpro molecule.
This compound, lacking the E3 ligase-recruiting moiety, will bind to Mpro but will not lead to its degradation. This makes it the ideal negative control to ensure that any observed decrease in Mpro levels is due to PROTAC-mediated degradation and not other effects of the chemical scaffold.
Caption: Mechanism of HP211206-mediated degradation of SARS-CoV-2 Mpro.
Data Presentation
The following tables provide examples of how quantitative data from live-cell imaging experiments can be presented.
Table 1: Degradation Kinetics of Mpro-GFP
| Compound | Concentration (nM) | DC50 (nM) | Dmax (%) | Time to Dmax (hours) |
| HP211206 | 10 | 621 | 85 ± 5 | 8 |
| 100 | 92 ± 4 | 6 | ||
| 1000 | 95 ± 3 | 4 | ||
| This compound | 1000 | >10000 | <10 | N/A |
| Vehicle (DMSO) | 0.1% | N/A | 0 | N/A |
DC50: Concentration at which 50% degradation is achieved. Dmax: Maximum percentage of protein degradation.
Table 2: Comparison of Imaging Modalities for Mpro Degradation
| Imaging Modality | Tag | Advantages | Disadvantages |
| Fluorescence | Mpro-GFP | Simple plasmid construction, well-established protocols. | Lower signal-to-noise, potential for FP to affect protein function, phototoxicity. |
| Fluorescence | Mpro-HaloTag | Bright, photostable dyes, high signal-to-noise, multiplexing possible. | Requires addition of fluorescent ligand, potential for steric hindrance from tag. |
| Luminescence | Mpro-HiBiT | High sensitivity, no phototoxicity, real-time kinetics in plate reader. | Not suitable for single-cell imaging, requires specialized reagents. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mpro-GFP Degradation
This protocol describes the monitoring of Mpro degradation using a C-terminally tagged Mpro-GFP fusion protein.
Caption: Workflow for Mpro-GFP live-cell imaging experiment.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmid encoding Mpro-GFP
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well glass-bottom plates
-
HP211206 stock solution (10 mM in DMSO)
-
This compound stock solution (10 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
High-content imaging system with environmental control (37°C, 5% CO2)
Methodology:
-
Cell Transfection:
-
One day prior to transfection, seed HEK293T cells in a 6-well plate.
-
Transfect cells with the Mpro-GFP plasmid according to the manufacturer's protocol for your transfection reagent.
-
-
Cell Plating:
-
24 hours post-transfection, trypsinize the cells and seed them into a 96-well glass-bottom plate at a density that will result in 60-80% confluency at the time of imaging.
-
Allow cells to adhere for at least 4 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of HP211206 and this compound in pre-warmed live-cell imaging medium.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully replace the medium in the wells with the compound-containing medium.
-
-
Time-Lapse Microscopy:
-
Immediately place the plate into the pre-warmed, CO2-controlled microscope stage.
-
Set up the imaging parameters. Use the lowest possible laser power and exposure time for the GFP channel to minimize phototoxicity.
-
Acquire images every 15-30 minutes for 8-24 hours. Include a brightfield or phase-contrast channel to monitor cell health.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to segment individual cells based on the brightfield or a nuclear stain (if used).
-
Measure the mean GFP fluorescence intensity within each cell at each time point.
-
Normalize the fluorescence intensity of each cell to its intensity at time zero.
-
Plot the normalized intensity versus time for each compound concentration to generate degradation curves and calculate DC50 and Dmax values.
-
Protocol 2: Live-Cell Imaging of Mpro-HaloTag Degradation
This protocol uses the HaloTag system for brighter and more photostable labeling of Mpro.
Materials:
-
Cell line stably expressing Mpro-HaloTag
-
HaloTag TMR Ligand (or other cell-permeable HaloTag ligand)
-
96-well glass-bottom plates
-
HP211206 and this compound stock solutions
-
Live-cell imaging medium
Methodology:
-
Cell Plating:
-
Seed the Mpro-HaloTag expressing cells into a 96-well glass-bottom plate to achieve 60-80% confluency on the day of the experiment.
-
Incubate for 24 hours.
-
-
HaloTag Labeling:
-
Prepare a 100 nM solution of HaloTag TMR Ligand in pre-warmed culture medium.
-
Replace the existing medium in the wells with the ligand-containing medium.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed live-cell imaging solution to remove unbound ligand.
-
After the final wash, add fresh live-cell imaging solution to each well.
-
-
Compound Treatment and Imaging:
-
Follow steps 3-5 from Protocol 1, using the appropriate filter set for the TMR ligand.
-
Protocol 3: Luminescence-Based Monitoring of Mpro-HiBiT Degradation
This protocol provides a high-throughput method to measure Mpro degradation kinetics in a plate reader format.
Materials:
-
Cell line co-expressing Mpro-HiBiT and LgBiT
-
White, opaque 96-well assay plates
-
HP211206 and this compound stock solutions
-
Nano-Glo® Live Cell Reagent
-
Luminometer with live-cell capabilities (or for endpoint reads)
Methodology:
-
Cell Plating:
-
Seed the Mpro-HiBiT/LgBiT expressing cells into a white, opaque 96-well plate. For a time-course experiment, plate identical plates for each time point.
-
Incubate for 24 hours.
-
-
Reagent Preparation:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
-
Compound Treatment and Measurement (Real-time):
-
Prepare serial dilutions of the compounds in culture medium containing the Nano-Glo® reagent.
-
Add the compound/reagent mix to the cells.
-
Place the plate in a luminometer capable of maintaining 37°C and 5% CO2.
-
Measure luminescence at regular intervals (e.g., every 10 minutes) for the desired duration.
-
-
Data Analysis:
-
Normalize the luminescence signal from treated wells to the vehicle control wells at each time point.
-
Plot the percent remaining protein versus time for each concentration to determine kinetic parameters.
-
Conclusion
The provided protocols offer robust methods for quantifying the degradation of SARS-CoV-2 Mpro induced by the PROTAC HP211206. The use of this compound as a negative control is critical for validating that the observed effects are a direct result of proteasome-mediated degradation. By employing these live-cell imaging techniques, researchers can gain valuable insights into the efficacy, kinetics, and mechanism of action of novel protein degraders, accelerating the development of new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc-Ala(Me)-OH Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility issues with Boc-Ala(Me)-OH (N-Boc-N-methyl-L-alanine).
Frequently Asked Questions (FAQs)
Q1: What is Boc-Ala(Me)-OH and what are its basic properties?
Boc-Ala(Me)-OH, or N-Boc-N-methyl-L-alanine, is a derivative of the amino acid alanine. The "Boc" group (tert-butyloxycarbonyl) is a protecting group for the amino functionality, which is commonly used in peptide synthesis to prevent unwanted side reactions.[1] The N-methyl group can enhance metabolic stability and bioavailability in peptidomimetics.[1] It is typically a white powder with a molecular weight of 203.24 g/mol .[1][2]
Q2: I'm having trouble dissolving Boc-Ala(Me)-OH. What are the recommended solvents?
Based on available data and standard laboratory practices for similar protected amino acids, the following solvents are recommended:
-
Highly Recommended: Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are excellent polar aprotic solvents for dissolving Boc-protected amino acids.[3][4]
-
Good Alternatives: Dichloromethane (DCM) and methanol (B129727) are also effective solvents.[3][4]
-
Aqueous Solutions: Boc-Ala(Me)-OH has been reported to be soluble in water or 1% acetic acid.[5] However, for many hydrophobic peptides or derivatives, aqueous solubility can be limited.[6]
Q3: My Boc-Ala(Me)-OH is not dissolving in the chosen solvent. What steps can I take?
If you are experiencing difficulty dissolving Boc-Ala(Me)-OH, consider the following troubleshooting workflow:
Q4: Can I heat the mixture to improve solubility?
Yes, gentle heating can be an effective method to increase the solubility of Boc-Ala(Me)-OH.[3] However, it is crucial to monitor the temperature closely to avoid potential degradation of the compound. The melting point of Boc-N-methyl-L-alanine is reported to be in the range of 88-92°C, so temperatures should be kept well below this range, typically between 30-40°C.[1][3]
Q5: How does pH affect the solubility of Boc-Ala(Me)-OH?
As an amino acid derivative with a free carboxylic acid group, the solubility of Boc-Ala(Me)-OH can be influenced by pH. In aqueous solutions, adjusting the pH can increase solubility. For compounds with acidic groups, increasing the pH above the pKa will ionize the group, generally leading to better aqueous solubility.[7] Conversely, for basic peptides, adding a dilute acidic solution can improve dissolution.[6] One source specifically notes solubility in 1% acetic acid.[5]
Q6: Precipitation occurs after I initially dissolve the compound. What should I do?
Precipitation after initial dissolution suggests that the solution is likely supersaturated. To resolve this, you can:
-
Gently warm the solution while stirring.[3]
-
Add a small amount of additional solvent until the precipitate redissolves.[3]
-
If dissolution was achieved with heating, ensure the solution is not cooled too rapidly.[3]
Solubility Data Summary
The following table summarizes the solubility of Boc-Ala(Me)-OH and similar Boc-protected amino acids in various solvents.
| Compound | Solvent | Solubility | Reference(s) |
| Boc-Ala(Me)-OH | Water | Soluble | [5] |
| 1% Acetic Acid | Soluble | [5] | |
| Boc-L-Ala-OH | Dimethylformamide (DMF) | Clearly soluble | [3][8] |
| N-methyl-2-pyrrolidone (NMP) | Soluble | [3] | |
| Dichloromethane (DCM) | Soluble | [3] | |
| Water | Moderately soluble | [3] | |
| Ethanol, Methanol, Acetone | Slightly soluble | [3] | |
| Boc-L-Phe-OH | Methanol, DCM, DMF, NMP | Soluble | [4] |
Experimental Protocols
Protocol 1: Standard Dissolution in an Organic Solvent
This protocol is suitable for preparing Boc-Ala(Me)-OH for use in organic reactions, such as peptide coupling.
-
Preparation: Weigh the required amount of Boc-Ala(Me)-OH in a clean, dry reaction vessel.
-
Solvent Addition: Add the chosen organic solvent (e.g., DMF, DCM) to the vessel. If the subsequent reaction is moisture-sensitive, perform this under an inert atmosphere.
-
Dissolution: Stir the mixture at room temperature until the solid is completely dissolved.
-
Troubleshooting: If dissolution is slow, gentle warming (e.g., to 30-40°C) or sonication can be applied.[3]
-
Observation: Ensure the solution is clear before proceeding with the addition of other reagents.
Protocol 2: Dissolution using a Co-solvent System
This method is useful when the final reaction requires a solvent in which Boc-Ala(Me)-OH has lower solubility.
-
Preparation: Weigh the Boc-Ala(Me)-OH into the reaction vessel.
-
Initial Solubilization: Add a minimal amount of a strong solvent in which the compound is highly soluble (e.g., DMF).[3]
-
Dilution: Gradually add the second, less polar solvent (e.g., DCM) while stirring continuously.
-
Final Volume: Continue adding the second solvent until the desired final concentration and solvent ratio are achieved, ensuring the compound remains in solution.
Protocol 3: General Peptide Coupling Reaction
This protocol outlines the general steps for using the dissolved Boc-Ala(Me)-OH in a solid-phase peptide synthesis (SPPS) coupling reaction.
-
Resin Preparation: Swell the resin (e.g., Merrifield resin) in a suitable solvent like DCM.
-
Deprotection: Remove the protecting group from the resin-bound amino acid using a deprotection agent (e.g., TFA in DCM for Boc-SPPS).[9]
-
Neutralization: Neutralize the resin with a base (e.g., DIEA in DCM) to obtain the free amine.[9]
-
Activation: In a separate vessel, activate the dissolved Boc-Ala(Me)-OH by adding coupling reagents (e.g., HATU, HOBt, DIC).[10][11]
-
Coupling: Add the activated Boc-Ala(Me)-OH solution to the neutralized resin and allow it to react for a specified time (e.g., 1-3 hours).
-
Washing: Wash the resin thoroughly with solvents like DMF and DCM to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., ninhydrin (B49086) test) to confirm the completion of the coupling reaction.
Factors Affecting Solubility
Several interrelated factors can influence the solubility of Boc-Ala(Me)-OH. Understanding these can help in designing effective dissolution strategies.
References
- 1. Boc-N-methyl-L-alanine [myskinrecipes.com]
- 2. BOC-N-Methyl-L-alanine | 16948-16-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 5. raybiotech.com [raybiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Ala-OH Novabiochem® | 15761-38-3 [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
- 11. Boc-L-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Boc-Ala(Me)-H117 Concentration for In Vitro Assays
Disclaimer: Boc-Ala(Me)-H117 is described as an active control for the target protein ligand H117 of PROTAC HP211206.[1][2][3] As specific experimental data for "this compound" is not widely available in public literature, this guide provides a general framework for optimizing the in vitro concentration of novel small molecule inhibitors, using this compound as a representative compound. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new in vitro assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A common approach is to perform a dose-response curve with serial dilutions. A typical starting range might span from nanomolar (nM) to micromolar (µM) concentrations (e.g., 1 nM to 100 µM).[4] This will help establish a preliminary understanding of the compound's effective concentration range.
Q2: How should I dissolve this compound for use in aqueous cell culture media?
A2: Many small molecule inhibitors have poor water solubility. The recommended approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds.[5][6] From this stock, you can make serial dilutions into your cell culture medium. It is critical to keep the final concentration of the organic solvent in the assay low (typically below 0.5% v/v) to avoid solvent-induced cellular stress or toxicity.[4][6]
Q3: My cells are showing high levels of death even at low concentrations of this compound. What could be the cause?
A3: High cytotoxicity at low concentrations can be due to several factors:
-
Compound-induced toxicity: The compound may be inherently cytotoxic to the chosen cell line.
-
Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the recommended limit (typically <0.5%).[4][6]
-
Cell line sensitivity: The cell line you are using may be particularly sensitive to this compound.
-
Incorrect concentration: Double-check your stock solution concentration and dilution calculations.
Consider reducing the concentration range and the incubation time to mitigate these effects.[4]
Q4: I am not observing any effect of this compound in my assay. What should I do?
A4: A lack of an observable effect could be due to several reasons:
-
Insufficient concentration: The concentrations tested may be too low to elicit a response. Try testing a higher concentration range.[4]
-
Compound inactivity: The compound may not be active in the specific cell line or assay system you are using.
-
Short incubation time: The duration of exposure may be too short for the compound to exert its effect. Consider increasing the incubation time.[4]
-
Compound instability: The compound may be degrading in the culture medium. Assess the stability of the compound under your experimental conditions.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | Low aqueous solubility of the compound. | Prepare a higher concentration stock in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration remains low. Consider using a solubilizing agent (excipient), but validate that it does not interfere with the assay.[5] |
| Inconsistent results between experiments | Compound degradation; variability in cell seeding density; inconsistent incubation times. | Prepare fresh stock solutions of the compound regularly. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] Standardize cell seeding protocols and ensure consistent timing for all experimental steps. |
| High background signal in the assay | Compound interference with the assay detection method (e.g., autofluorescence). | Run a control with the compound in the absence of cells or the target enzyme to check for interference. If interference is observed, consider using an alternative assay with a different detection method. |
| Vehicle control (e.g., DMSO) shows a biological effect | The final concentration of the solvent is too high. | Maintain the final DMSO concentration below 0.5%, and ideally below 0.1%. Ensure that all wells, including the untreated control, have the same final concentration of the vehicle.[6] |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
This table illustrates how to present the 50% inhibitory concentration (IC50) values for this compound after a 48-hour treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HeLa | Cervical Cancer | 8.1 |
| PC-3 | Prostate Cancer | 25.6 |
Table 2: Effect of Incubation Time on the Cytotoxicity of this compound in MCF-7 Cells
This table shows the impact of different incubation times on the IC50 value of this compound.
| Incubation Time (hours) | IC50 (µM) |
| 24 | 15.7 |
| 48 | 5.2 |
| 72 | 2.9 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on a cell line.[4]
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
References
How to minimize off-target effects of Boc-Ala(Me)-H117
Technical Support Center: Boc-Ala(Me)-H117
Disclaimer: Information regarding a specific molecule designated "this compound" is not available in publicly accessible scientific literature. The following guide provides general strategies and troubleshooting advice for minimizing off-target effects of peptide-based inhibitors, using "this compound" as a representative example. The principles and methodologies described are broadly applicable to research and development involving novel peptide inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for peptide inhibitors like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with molecules other than its intended therapeutic target.[1] For a peptide inhibitor like this compound, this means it could bind to and modulate the activity of proteins that are structurally similar to its primary target, leading to unforeseen biological consequences. These effects are a major concern because they can cause cellular toxicity, produce misleading experimental results, and lead to adverse side effects in therapeutic applications.[1][2]
Q2: How can I predict potential off-target effects of this compound before beginning wet lab experiments?
A2: In silico (computational) approaches are a valuable first step in predicting off-target effects.[3] By analyzing the molecular structure of this compound and comparing it against databases of known protein structures, researchers can identify potential unintended binding partners.[2] Bioinformatics tools can predict interactions based on sequence homology, structural similarity of binding sites, and other physicochemical properties.[3] This predictive analysis helps in designing more specific inhibitors and prioritizing experimental validation.
Q3: What are the primary experimental strategies to identify the off-target interactions of this compound?
A3: Experimental methods for identifying off-target effects can be broadly classified into two categories:
-
Unbiased (Proteome-wide) Approaches: These methods aim to identify all potential off-target interactions without prior assumptions. Key techniques include:
-
Affinity Purification-Mass Spectrometry (AP-MS): This involves using a tagged version of this compound to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding. It can be adapted to a proteome-wide scale to identify off-target interactions.
-
-
Biased (Candidate-based) Approaches: These methods focus on validating predicted off-target interactions or assessing activity against a panel of related proteins (e.g., a kinome scan for a kinase inhibitor). This is often done using targeted biochemical or cell-based assays.
Q4: What molecular strategies can be employed to minimize the off-target effects of this compound?
A4: Minimizing off-target effects often involves iterative cycles of molecular modification and experimental testing. Key strategies for peptide inhibitors include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and assessing the impact on both on-target and off-target activity can reveal which parts of the molecule are crucial for specificity.
-
Introduction of Conformational Constraints: Cyclizing the peptide or introducing specific structural elements can pre-organize it into the bioactive conformation for its intended target, thereby reducing its affinity for off-targets.[4]
-
Modification of "Hot-Spot" Residues: Identifying and modifying key amino acid residues that contribute most to the binding energy can enhance specificity.[4]
-
Incorporation of Unnatural Amino Acids: Replacing standard amino acids with synthetic ones can introduce novel interactions with the target protein and disrupt binding to off-targets.[5] The N-methyl group in this compound is an example of a modification that can enhance metabolic stability and influence binding specificity.[6][7]
Troubleshooting Guides
Scenario 1: Unexpected or contradictory results in cell-based assays.
-
Problem: Treatment with this compound results in a cellular phenotype that is inconsistent with the known function of the intended target.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a target engagement assay (e.g., CETSA) to verify that this compound is interacting with its intended target in the cellular context.
-
Perform a Dose-Response Analysis: A shallow or biphasic dose-response curve may indicate the involvement of multiple targets with different affinities.
-
Employ a Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical scaffold that targets the same protein. If this second inhibitor does not produce the same unexpected phenotype, it is likely that this compound has off-target effects.
-
Conduct Proteome-wide Profiling: Utilize unbiased methods like AP-MS or proteome-wide CETSA to identify potential off-targets that could be responsible for the observed phenotype.
-
Scenario 2: In vivo studies with this compound show toxicity or unexpected side effects.
-
Problem: Animal models treated with this compound exhibit adverse effects that were not predicted from in vitro studies.
-
Troubleshooting Steps:
-
Re-evaluate In Silico Predictions: Conduct a more thorough computational analysis to identify potential off-targets that are known to be associated with toxicity.
-
Analyze Metabolites: Determine if the observed toxicity is due to the parent compound or a metabolite. Mass spectrometry-based analysis of plasma and tissue samples can identify metabolic products of this compound.
-
Perform Ex Vivo Target Profiling: Isolate tissues from treated animals and use techniques like CETSA to identify which proteins were engaged by this compound in vivo.
-
Initiate a Medicinal Chemistry Campaign: Based on the identified off-targets, begin a focused effort to synthesize and test new analogs of this compound with improved selectivity.
-
Quantitative Data Presentation
Effective management of off-target effects requires careful quantification of both on-target and off-target activity. The following tables provide examples of how to present such data.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. On-Target |
| On-Target Kinase A | 15 | 1 |
| Off-Target Kinase B | 150 | 10 |
| Off-Target Kinase C | 800 | 53 |
| Off-Target Kinase D | >10,000 | >667 |
| Off-Target Kinase E | 2,500 | 167 |
This table provides a clear comparison of the inhibitory potency of this compound against its intended target and several off-targets.
Table 2: Comparison of On-Target and Off-Target Cellular Activity
| Assay | On-Target (Target A Phosphorylation) | Off-Target (Pathway X Activation) |
| EC50 (nM) | 50 | 1,200 |
| Maximum Efficacy | 95% Inhibition | 40% Activation |
This table summarizes the cellular effects of this compound, distinguishing between its intended on-target activity and an observed off-target effect.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that this compound binds to its intended target in a cellular environment.
-
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle control or varying concentrations of this compound for a predetermined time.
-
Harvest cells and resuspend in a suitable buffer.
-
Divide the cell suspension into aliquots and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein quantification methods.
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
2. Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
-
Objective: To identify the binding partners of this compound in an unbiased, proteome-wide manner.
-
Methodology:
-
Synthesize a version of this compound that is conjugated to a capture tag (e.g., biotin) via a linker.
-
Prepare cell lysates from the relevant cell line or tissue.
-
Incubate the cell lysate with the tagged this compound to allow for binding to its targets.
-
Use an affinity matrix (e.g., streptavidin beads for a biotin (B1667282) tag) to capture the tagged compound and its binding partners.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analyze the data to identify proteins that are specifically enriched in the this compound sample compared to a negative control.
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. off-target signaling pathways.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc-N-methyl-L-alanine [myskinrecipes.com]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Interpreting Unexpected Results with Boc-Ala(Me)-H117 Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Boc-Ala(Me)-H117 active control in experiments involving the PROTAC HP211206, which targets the SARS-CoV-2 main protease (Mpro) for degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my experiment?
A1: this compound serves as an active control in your experiments with the PROTAC HP211206. It is a ligand for the target protein, SARS-CoV-2 main protease (Mpro), and is used to demonstrate that the degradation activity of HP211206 is specifically due to its engagement with Mpro.[1] In a well-functioning assay, pre-treatment of cells with this compound should competitively inhibit the binding of HP211206 to Mpro, thereby preventing its degradation.
Q2: What is the expected outcome when using this compound?
A2: The expected outcome is the rescue of Mpro degradation . When cells are co-treated with this compound and HP211206, you should observe significantly less degradation of Mpro compared to cells treated with HP211206 alone. This is because this compound occupies the binding site on Mpro, preventing the PROTAC from forming the ternary complex necessary for ubiquitination and subsequent degradation.
Q3: What is the E3 ligase recruited by the PROTAC HP211206?
A3: The PROTAC HP211206 incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This means that for successful degradation of Mpro, the CRBN E3 ligase must be expressed and functional in your experimental system.
Troubleshooting Guides
Issue 1: No rescue of Mpro degradation is observed with this compound co-treatment.
This suggests that the degradation of Mpro by HP211206 might not be specific to its binding to the intended target, or there might be an issue with the active control itself.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration of this compound | Perform a dose-response experiment with increasing concentrations of this compound to ensure it is used at a concentration sufficient to competitively inhibit HP211206 binding to Mpro. A 10-fold or higher excess of the control is often a good starting point. |
| Degradation of this compound | Verify the stability of your this compound stock solution and its stability in your experimental conditions (e.g., cell culture media). |
| Off-target effects of HP211206 | If Mpro degradation is not rescued, it's possible that at the concentration used, HP211206 is causing Mpro degradation through an off-target mechanism. Consider performing a global proteomics study to identify other proteins affected by HP211206. |
| Incorrect experimental timing | Ensure that the pre-incubation time with this compound is sufficient for it to bind to Mpro before the addition of HP211206. A pre-incubation of 1-2 hours is typically recommended. |
Issue 2: this compound alone causes Mpro degradation.
This is an unexpected result, as the active control is not designed to induce degradation.
| Possible Cause | Troubleshooting Step |
| Contamination of this compound | Your stock of this compound may be contaminated with HP211206 or another Mpro-degrading compound. Verify the purity of your control compound using analytical techniques like LC-MS. |
| Unexpected biological activity | While unlikely, at very high concentrations, some ligands can have unexpected agonist-like effects. Perform a dose-response experiment with this compound alone to see if the degradation is concentration-dependent. |
| Cellular toxicity | High concentrations of the control compound may be causing non-specific cell death and protein degradation. Assess cell viability in the presence of this compound using an appropriate assay (e.g., MTT or trypan blue exclusion). |
Issue 3: High variability in Mpro degradation levels between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell conditions | Ensure that cell passage number, confluency, and overall health are consistent across experiments. The efficiency of the ubiquitin-proteasome system can be affected by cellular stress. |
| Variability in compound addition | Ensure accurate and consistent pipetting of HP211206 and this compound. Small variations in concentration can lead to significant differences in degradation. |
| Issues with Western blot analysis | Ensure consistent protein loading, transfer efficiency, and antibody concentrations. Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data. |
Data Presentation
Table 1: Expected and Unexpected Quantitative Western Blot Results for Mpro Degradation
| Treatment Group | Expected Mpro Level (% of Vehicle) | Unexpected Result 1: No Rescue | Unexpected Result 2: Control Induces Degradation |
| Vehicle (DMSO) | 100% | 100% | 100% |
| HP211206 (1 µM) | 20% | 25% | 20% |
| This compound (10 µM) | 95-100% | 98% | 50% |
| HP211206 (1 µM) + this compound (10 µM) | 80-90% | 22% | N/A |
Experimental Protocols
Protocol 1: Western Blot for Mpro Degradation and Rescue
Objective: To quantify the degradation of SARS-CoV-2 Mpro by HP211206 and to assess the ability of this compound to rescue this degradation.
Materials:
-
Cells expressing SARS-CoV-2 Mpro
-
HP211206
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibody against Mpro
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
Pre-treatment (for rescue group): Pre-treat the designated wells with this compound for 1-2 hours.
-
Treatment: Treat the cells with HP211206, this compound alone, the combination, or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Mpro band intensity to the loading control.
Mandatory Visualization
Caption: PROTAC HP211206 and this compound Control Mechanisms.
Caption: Troubleshooting workflow for lack of degradation rescue.
References
Stability of Boc-Ala(Me)-H117 in different experimental conditions
This technical support center provides guidance on the stability of Boc-Ala(Me)-H117 under various experimental conditions. The information is compiled from general knowledge of the tert-butyloxycarbonyl (Boc) protecting group and N-methylated peptides, as specific stability studies on this compound are not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound, like other Boc-protected N-methylated amino acid derivatives, is expected to be relatively stable under neutral and basic conditions.[] However, the Boc group is labile to acidic conditions.[2][3][4] The N-methylation of the alanine (B10760859) residue likely enhances its stability against enzymatic degradation by common proteases.[5][6]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid powder at -20°C.[7][8] If dissolved in a solvent such as DMSO, it is advisable to store the solution at -80°C for up to six months, or at 4°C for short-term storage of up to two weeks.[7] Frequent freeze-thaw cycles should be avoided to minimize degradation.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly dependent on pH.
-
Acidic Conditions (pH < 4): The Boc protecting group is susceptible to cleavage under acidic conditions, a process known as deprotection.[][9] The rate of this cleavage increases with lower pH and higher temperatures.[2][10]
-
Neutral Conditions (pH 6-8): The compound is expected to be stable at neutral pH.
-
Basic Conditions (pH > 8): The Boc group is generally stable under basic conditions.[] However, very high pH values combined with elevated temperatures could potentially lead to other degradation pathways, although this is less common for the Boc group itself.
Q4: What is the expected temperature stability of this compound?
A4: In its solid form, this compound is stable at room temperature for short periods but should be stored at -20°C for long-term stability.[7] In solution, stability is temperature-dependent. Elevated temperatures, especially in combination with non-optimal pH conditions, can accelerate degradation. Thermal deprotection of the Boc group can occur at high temperatures (e.g., above 100°C), even in the absence of strong acid.[10][11]
Q5: Which solvents are recommended for dissolving this compound, and are there any known incompatibilities?
A5: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and alcohols. While specific stability data in various solvents is unavailable, it is crucial to use anhydrous solvents when possible and store solutions appropriately. Avoid solvents that could react with the molecule, such as strong oxidizing or reducing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of activity or purity in an experiment. | Degradation due to acidic conditions. | Ensure all buffers and solutions are at a neutral or slightly basic pH. Avoid prolonged exposure to acidic environments. |
| Thermal degradation. | Avoid high temperatures during experimental procedures. If heating is necessary, perform it for the shortest possible time. | |
| Improper storage. | Store the compound as a solid at -20°C and solutions at -80°C. Avoid repeated freeze-thaw cycles. | |
| Appearance of a new, more polar spot on a TLC plate or an earlier eluting peak in HPLC. | Cleavage of the Boc group. | The loss of the lipophilic Boc group results in a more polar compound. Confirm the identity of the new species by mass spectrometry. To prevent this, refer to the recommendations for avoiding acidic conditions. |
| Inconsistent experimental results. | Variable purity of this compound stock solutions. | Prepare fresh stock solutions for critical experiments. If storing solutions, do so in small aliquots at -80°C to minimize freeze-thaw cycles. |
Stability Data Summary
The following table summarizes the expected stability of this compound under different experimental conditions based on the general properties of Boc-protected amino acids. Note: This is a qualitative summary, and specific quantitative data is not available.
| Condition | Expected Stability | Notes |
| pH | ||
| < 4 (Acidic) | Low | Prone to cleavage of the Boc-protecting group.[][9] |
| 6 - 8 (Neutral) | High | Generally stable. |
| > 8 (Basic) | High | The Boc group is resistant to basic conditions.[] |
| Temperature | ||
| -80°C (Solution) | High | Recommended for long-term storage of solutions.[7] |
| -20°C (Solid) | High | Recommended for long-term storage of the powder.[7] |
| 4°C (Solution) | Moderate | Suitable for short-term storage (up to 2 weeks).[7] |
| Room Temp (Solid) | Moderate | Stable for short periods. |
| > 40°C | Low | Degradation is likely, especially in solution and over time. |
| Solvents | ||
| DMSO, DMF | High | Common solvents for dissolution. Store solutions properly. |
| Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | Generally stable, but check for any potential reactions depending on other reagents present. |
| Aqueous Buffers (Neutral pH) | Moderate | Stability depends on buffer components and storage. Prepare fresh solutions. |
| Other | ||
| Light | Likely High | No specific data on photosensitivity, but it is good practice to store in the dark. |
| Enzymes (Proteases) | High | N-methylation generally confers resistance to enzymatic cleavage.[5][6] |
| Oxidizing/Reducing Agents | Low to Moderate | May be susceptible to degradation depending on the specific agent and conditions. |
Experimental Protocols
Protocol for a General Stability Study of this compound
This protocol outlines a general procedure for researchers to assess the stability of this compound under their specific experimental conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). This is your stock solution.
-
-
Preparation of Test Samples:
-
Dilute the stock solution with the desired experimental buffer (e.g., phosphate-buffered saline at pH 7.4, acetate (B1210297) buffer at pH 4.0) to a final working concentration.
-
Prepare separate samples for each condition to be tested (e.g., different pH, temperature).
-
-
Incubation under Stress Conditions:
-
pH Stability: Incubate samples at different pH values (e.g., pH 3, 5, 7.4, 9) at a constant temperature (e.g., 37°C).
-
Temperature Stability: Incubate samples at a constant pH (e.g., 7.4) at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Control Sample (T=0): Immediately after preparation, take an aliquot of the test sample, quench any potential reaction (e.g., by freezing or dilution in mobile phase), and analyze it. This will serve as the baseline.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quench the degradation process if necessary.
-
-
Analytical Method:
-
Analyze the samples using a suitable stability-indicating method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
The mobile phase and gradient should be optimized to separate the parent compound from potential degradants.
-
Monitor the peak area of the parent compound (this compound) at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: A general workflow for conducting a stability study of this compound.
Caption: Key factors influencing the stability of the Boc protecting group.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Addressing batch-to-batch variability of Boc-Ala(Me)-H117
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Ala(Me)-H117. The information provided is intended to help address potential issues, particularly batch-to-batch variability, that may be encountered during experimental work.
Understanding this compound
This compound serves as an inactive or negative control for H117, a ligand targeting the main protease (Mpro) of SARS-CoV-2. H117 is a component of the PROTAC (Proteolysis Targeting Chimera) degrader, HP211206. As a control molecule, this compound is crucial for validating that the protein degradation observed with HP211206 is a direct result of the PROTAC's specific mechanism of action. Variability between different batches of this compound can lead to inconsistent experimental results, making robust quality control essential.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound?
Batch-to-batch variability in complex synthetic molecules like this compound can stem from several factors throughout the manufacturing process:
-
Purity of Starting Materials: The quality of the initial chemical building blocks can significantly impact the final product.
-
Reaction Conditions: Minor deviations in temperature, pressure, reaction time, or stoichiometry can alter the course of the synthesis.
-
Solvent Quality: The grade and purity of solvents used can introduce impurities or affect reaction kinetics.
-
Purification Methods: Inconsistencies in purification techniques, such as chromatography or crystallization, can lead to varying levels of impurities in the final product.
-
Human Factor: Variations in techniques and procedures by different chemists or on different days can contribute to variability.
Q2: How can I assess the quality and consistency of a new batch of this compound?
A comprehensive analysis using multiple analytical techniques is recommended to ensure the quality and consistency of each new batch. The following methods are crucial for characterization:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and identify any structural impurities.
Q3: What level of purity is acceptable for this compound in my experiments?
The required purity level depends on the specific application. For most in vitro cellular assays, a purity of ≥95% is generally considered acceptable. However, for sensitive assays or to ensure high reproducibility, a purity of ≥98% is recommended.
Q4: I am observing unexpected or inconsistent results in my cell-based assays with a new batch of this compound. What should I do?
If you encounter inconsistent results, we recommend the following troubleshooting steps:
-
Verify Identity and Purity: Re-analyze the batch using HPLC, MS, and NMR to confirm its identity and purity.
-
Solubility Check: Ensure the compound is fully dissolved. Poor solubility can lead to inaccurate concentrations and variable results.
-
Storage Conditions: Confirm that the compound has been stored correctly (typically at -20°C or -80°C) to prevent degradation.
-
Comparison with a Previous Batch: If possible, compare the performance of the new batch with a previously validated batch in a side-by-side experiment.
Troubleshooting Guide: Addressing Inconsistent Experimental Outcomes
This guide provides a structured approach to identifying and resolving issues arising from potential batch-to-batch variability of this compound.
Table 1: Troubleshooting Common Issues
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no activity as a negative control | Impurity with inhibitory activity against Mpro. | 1. Analyze the batch for impurities using HPLC and MS. 2. Purify the compound further if significant impurities are detected. |
| Inconsistent dose-response curves | Inaccurate concentration due to poor solubility or weighing errors. | 1. Prepare fresh stock solutions. 2. Use sonication or gentle heating to aid dissolution. 3. Verify the accuracy of your balance. |
| Increased cellular toxicity | Presence of a toxic impurity. | 1. Assess cell viability with the compound alone. 2. Analyze the batch for residual solvents or synthesis byproducts using Gas Chromatography (GC) and NMR. |
| Precipitation in media | Poor solubility of the compound in the assay buffer or media. | 1. Test the solubility in your specific media at the desired concentration. 2. Consider using a different solvent for the stock solution (e.g., DMSO). |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a final concentration of 50 µg/mL in the mobile phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol describes how to confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., LC-MS with ESI source)
-
Methanol (B129727) or acetonitrile
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in methanol or acetonitrile.
-
MS Analysis: Infuse the sample directly into the mass spectrometer or inject it through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Look for the [M+H]⁺ ion corresponding to the theoretical molecular weight of this compound (C₂₈H₄₄F₂N₆O₇, MW: 614.68). The expected m/z would be approximately 615.33.
Protocol 3: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for the structural verification of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the appropriate deuterated solvent in an NMR tube.
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Compare the obtained spectra with a reference spectrum if available. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure of this compound. Pay close attention to the signals corresponding to the Boc group, the methylated alanine, and the H117 moiety.
Visualizations
Caption: Workflow for quality control and troubleshooting of this compound batches.
Caption: Signaling pathway of PROTAC HP211206 and the role of the negative control.
Overcoming challenges in Boc-Ala(Me)-H117 synthesis and purification
Welcome to the technical support center for Boc-Ala(Me)-OH synthesis and purification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges encountered during their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the synthesis and purification of Boc-Ala(Me)-OH.
Synthesis
Q1: I am observing a significant amount of the starting material, Boc-Ala-OH, remaining in my reaction mixture. What could be the cause?
A1: Incomplete reaction is a common issue and can be attributed to several factors:
-
Insufficient Reagents: Ensure the correct stoichiometric ratios of your methylating agent and base are used. For methods like the NaH/MeI protocol, an excess of both reagents is often necessary to drive the reaction to completion.[1][2]
-
Reaction Time and Temperature: N-methylation can be a slow process. For the NaH/MeI method, stirring overnight is typical to ensure completion.[1] For the Eschweiler-Clarke reaction, elevated temperatures (e.g., 80-100°C) are often required.[1]
-
Anhydrous Conditions: The NaH/MeI method is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous, as water will quench the sodium hydride.[1]
Q2: My product analysis (NMR or MS) indicates the presence of N,N-dimethyl-L-alanine. How can I prevent this over-methylation?
A2: Over-methylation is a frequent side reaction. To minimize it:
-
Control Stoichiometry: Carefully control the amount of the methylating agent. Using a large excess of methyl iodide in the NaH/MeI method can lead to the formation of the di-methylated product.[1]
-
Choice of Method: The Eschweiler-Clarke reaction is generally less prone to over-methylation as it tends to stop at the tertiary amine.[1]
Q3: I am concerned about racemization of the chiral center during the synthesis. Which methods are best to maintain stereochemical integrity?
A3: Racemization is a critical concern. Here's how to address it:
-
Method Selection: The Eschweiler-Clarke reaction is widely reported to proceed with minimal racemization, making it a good choice for stereosensitive syntheses.[1]
-
Base Selection: In methods that require a base, the choice of base can influence the rate of racemization. Stronger, less sterically hindered bases are more likely to cause racemization.[3][4]
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize the risk of epimerization.
Purification
Q4: I am having difficulty extracting my Boc-Ala(Me)-OH product from the aqueous phase during workup.
A4: N-methylated amino acids can be polar and exhibit high solubility in water. To improve extraction efficiency:
-
Multiple Extractions: Perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate (B1210297).[1]
-
pH Adjustment: Ensure the aqueous layer is acidified to a pH of ~2-3 with a cold acid solution (e.g., 1M HCl) to protonate the carboxylic acid, making it more soluble in the organic phase.[1]
Q5: My column chromatography purification is resulting in low yield. How can I optimize this?
A5: Yield loss during column chromatography can be significant if not optimized.[1]
-
Stationary Phase: Use an appropriate stationary phase, typically silica (B1680970) gel.
-
Mobile Phase: A gradient of ethyl acetate and hexanes, often with a small amount of acetic acid to keep the carboxylic acid protonated, is a common mobile phase system. The polarity of the mobile phase should be carefully optimized to ensure good separation from impurities without causing excessive product retention on the column.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of Boc-Ala(Me)-OH.
| Synthesis Method | Key Reagents | Typical Solvent | Reaction Time | Typical Yield | Purity |
| NaH/MeI | Boc-Ala-OH, NaH, MeI | Anhydrous THF | Overnight | Moderate to High | Good to Excellent |
| Eschweiler-Clarke | Boc-Ala-OH, Formaldehyde (B43269), Formic Acid | None or Water | 4-6 hours | Moderate to High | Good |
| Reductive Amination | Boc-Ala-OH, Formaldehyde, NaBH₃CN | Methanol/Water | Several hours | Moderate | Variable |
| Analytical Method | Typical Parameters | Expected Results for Boc-Ala(Me)-OH |
| HPLC | C18 column, Acetonitrile/Water gradient with 0.1% TFA | Single major peak |
| ¹H NMR | CDCl₃ | Signals corresponding to Boc, N-methyl, and alanine (B10760859) protons |
| ¹³C NMR | CDCl₃ | Signals for all 9 carbons |
| Mass Spectrometry (ESI-MS) | Positive or negative ion mode | [M+H]⁺ or [M-H]⁻ corresponding to C₉H₁₇NO₄ (MW: 203.24) |
Detailed Experimental Protocols
Protocol 1: N-Methylation of Boc-L-Alanine using NaH and MeI
-
Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve Boc-L-alanine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: Add methyl iodide (≥2.0 eq) to the solution. Slowly add sodium hydride (60% dispersion in mineral oil, ≥2.2 eq) portion-wise over 1-2 hours, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quenching: Cool the reaction mixture back to 0°C and cautiously quench the excess NaH by the dropwise addition of isopropyl alcohol, followed by water.
-
Workup: Reduce the solvent volume by rotary evaporation. Transfer the residue to a separatory funnel with water and diethyl ether. Wash the aqueous layer three times with diethyl ether to remove mineral oil.
-
Acidification and Extraction: Acidify the aqueous layer to pH ~2-3 with cold 1M HCl. Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Boc-N-methyl-L-alanine.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Methylation of L-Alanine via Eschweiler-Clarke Reaction
-
Reaction Setup: In a round-bottom flask, dissolve L-alanine (1.0 eq) in formic acid (approx. 3.0 eq).
-
Addition of Formaldehyde: Add aqueous formaldehyde solution (37%, approx. 2.5 eq).
-
Heating: Heat the reaction mixture to 90-100°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Neutralization: Cool the mixture to room temperature and carefully add concentrated HCl to neutralize excess reagents.
-
Evaporation: Evaporate the mixture to dryness under reduced pressure.
-
Workup: Dissolve the residue in water and adjust the pH to ~9-10 with a suitable base (e.g., NaOH).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N,N-dimethyl-L-alanine.
-
Boc Protection: Protect the secondary amine with Boc anhydride (B1165640) (Boc₂O) under standard conditions to yield Boc-Ala(Me)-OH.
Visualizing Workflows and Pathways
Logical Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
General Synthesis and Purification Workflow for Boc-Ala(Me)-OH
Caption: General synthesis and purification workflow.
Signaling Pathway of Common Side Reactions
Caption: Common side reactions in Boc-Ala(Me)-OH synthesis.
References
Improving the signal-to-noise ratio in Boc-Ala(Me)-H117 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in experiments involving Boc-Ala(Me)-H117. Given that this compound is an active control for the target protein ligand H117 of PROTAC HP211206, the following guidance is broadly applicable to peptide-based experiments, with a focus on mass spectrometry and NMR analysis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical compound used as an active control for the target protein ligand H117, which is a component of the PROTAC HP211206.[1][2] Its applications are primarily in research settings, particularly in studies related to protein degradation where PROTACs are employed. It serves as a benchmark to ensure that the observed effects are due to the specific PROTAC molecule and not other factors.
Q2: What are the primary factors that can lead to a low signal-to-noise ratio in my peptide experiments?
A2: A low signal-to-noise ratio in peptide experiments, particularly in mass spectrometry, can arise from several factors. These can be grouped into three main categories: sample-related issues (e.g., low peptide concentration, contamination with salts or detergents, poor solubility), liquid chromatography (LC) problems (e.g., suboptimal mobile phase, poor peak shape), and mass spectrometer (MS) settings (e.g., incorrect ionization parameters, inappropriate collision energy).[3] In NMR spectroscopy, low S/N can be due to low sample concentration, broad signals from aggregation, or suboptimal acquisition parameters.[4]
Q3: How does the purity of my this compound sample affect the S/N ratio?
A3: The purity of your peptide sample is critical. Impurities from solid-phase peptide synthesis (SPPS), such as truncated or deletion sequences, or residual cleavage reagents can interfere with the signal of the target peptide.[5] In mass spectrometry, these impurities can suppress the ionization of the peptide of interest, leading to a lower signal.[3] For NMR, impurities can introduce extraneous signals that complicate spectral analysis and contribute to the overall noise.[4]
Q4: Can peptide aggregation impact my experimental results?
A4: Yes, peptide aggregation is a significant issue that can negatively impact your results.[6] Aggregation can lead to poor solubility, lower effective concentration of the monomeric peptide, and can cause broad signals in NMR spectra, all of which contribute to a poor signal-to-noise ratio.[4][6] Hydrophobic sequences are particularly prone to aggregation.[6]
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve common issues encountered during experiments with this compound.
Guide 1: Low Signal Intensity in Mass Spectrometry
Problem: The signal intensity of the this compound peptide in the mass spectrum is weak, resulting in a poor S/N ratio.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Peptide Concentration | Ensure the sample concentration is within the optimal range for your instrument. Consider concentrating the sample if necessary.[3] |
| Sample Contamination | Desalt the peptide sample using a C18 desalting column before LC-MS analysis to remove salts, detergents, and other contaminants that can suppress ionization.[3] |
| Poor Peptide Solubility | Test the solubility of a small amount of the peptide first. If it is insoluble in aqueous solutions, try dissolving it in a small amount of an organic solvent like DMSO or acetonitrile (B52724) and then diluting it with the aqueous buffer.[7] |
| Non-specific Binding | Use low-binding sample tubes and pipette tips to minimize the loss of peptide due to adherence to surfaces.[3] |
| Suboptimal LC Conditions | Optimize the mobile phase composition. The use of ion-pairing agents like formic acid (FA) or trifluoroacetic acid (TFA) can improve peak shape, but TFA can cause ion suppression. Consider using a lower concentration of TFA or an alternative like difluoroacetic acid (DFA).[3] |
| Incorrect MS Settings | Optimize ionization source parameters such as sprayer voltage, gas flow rates, and temperature. Ensure the collision energy is appropriate for the fragmentation of your peptide.[3] |
Guide 2: Poor Signal-to-Noise in NMR Spectroscopy
Problem: The NMR spectrum of this compound shows broad peaks and a low S/N ratio.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Sample Concentration | NMR is an inherently insensitive technique. Ensure the peptide concentration is sufficiently high (typically >1 mM).[4] |
| Peptide Aggregation | Aggregation leads to broad signals. Try adjusting the pH, temperature, or adding salts or detergents to improve solubility and reduce aggregation.[4] |
| Suboptimal Acquisition Parameters | Increase the number of scans to improve the S/N ratio; the S/N increases with the square root of the number of scans.[8][9] Optimize other parameters like the relaxation delay. |
| High Sample Viscosity | High viscosity can lead to broader lines. Ensure the solvent system is appropriate and the concentration is not excessively high. |
| Paramagnetic Impurities | The presence of paramagnetic metal ions can cause significant line broadening. Treat your sample with a chelating agent like EDTA if metal contamination is suspected. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Reconstitution: Dissolve the lyophilized this compound peptide in a suitable solvent. For initial testing, use a small amount of a solvent like DMSO or acetonitrile, then dilute with an aqueous solution containing 0.1% formic acid to the desired final concentration.
-
Desalting (if necessary):
-
Equilibrate a C18 desalting tip or column with 100% acetonitrile.
-
Wash the column with a solution of 0.1% formic acid in water.
-
Load the peptide sample onto the column.
-
Wash the column again with 0.1% formic acid in water to remove salts and other hydrophilic impurities.
-
Elute the peptide with a solution of 50-70% acetonitrile and 0.1% formic acid.
-
-
Final Preparation: Dry the eluted peptide in a vacuum centrifuge and reconstitute it in the appropriate mobile phase for LC-MS analysis (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
Protocol 2: General NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the peptide is soluble and stable. Common choices include D₂O, DMSO-d₆, or a mixture of H₂O/D₂O (typically 90%/10%) for observing exchangeable protons.
-
Concentration: Prepare the sample at a concentration of at least 1 mM to ensure a good signal-to-noise ratio.[4]
-
pH Adjustment: Adjust the pH of the sample to the desired value. The pH can affect the chemical shifts of certain protons and the stability of the peptide.
-
Internal Standard: Add a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Filtering: If the solution is not clear, filter it through a 0.2 µm filter to remove any particulate matter that could affect the spectral quality.
Visualizations
Caption: General experimental workflow for this compound from synthesis to analysis.
Caption: A logical workflow for troubleshooting low signal-to-noise ratio issues.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. benchchem.com [benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. benchchem.com [benchchem.com]
- 8. CHAPTER-8 [cis.rit.edu]
- 9. youtube.com [youtube.com]
Best practices for long-term storage of Boc-Ala(Me)-H117
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and experimental use of Boc-Ala(Me)-H117. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this compound in their experiments.
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its chemical integrity and ensure experimental reproducibility. The following table summarizes the recommended storage conditions based on manufacturer guidelines and general best practices for Boc-protected compounds.
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Powder | N/A (Solid) | -20°C | Up to 2 years | Store in a tightly sealed, opaque container. Protect from moisture by storing in a desiccator.[1][2] |
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use low-moisture DMSO. |
| Working Solution | DMSO | 4°C | Up to 2 weeks | For short-term use. Minimize exposure to ambient temperature and light. |
| Aqueous Buffer | N/A | Not Recommended | N/A | Boc-protected compounds are susceptible to acid-catalyzed hydrolysis. Long-term storage in aqueous buffers is not advised. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: Why is it important to store the solid form of this compound at -20°C and protected from moisture?
A1: Storing the solid compound at -20°C minimizes the rate of potential degradation reactions. Boc-protected amino acids are generally stable as solids but can be susceptible to hydrolysis of the Boc group if exposed to moisture, especially under acidic or basic conditions.[][4] Using a desiccator helps to maintain a low-humidity environment, preserving the compound's integrity.
Q2: I need to prepare a stock solution of this compound. What is the recommended solvent and why?
A2: The recommended solvent for stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is an excellent solvent for many organic molecules and is compatible with most cell-based assays at low final concentrations (typically <0.5%). Storing DMSO stock solutions at -80°C is crucial for long-term stability.
Q3: How many times can I freeze and thaw my DMSO stock solution of this compound?
A3: It is strongly recommended to minimize freeze-thaw cycles. Repeated cycling can introduce moisture into the DMSO stock, which can lead to precipitation of the compound upon freezing and potential degradation over time. While specific data for this compound is unavailable, studies on other amino acids have shown that multiple freeze-thaw cycles can alter their concentrations.[5][6] The best practice is to prepare single-use aliquots of your stock solution to maintain its quality.
Q4: My this compound powder appears clumpy. Is it still usable?
A4: Clumping of the powder may indicate moisture absorption. While the compound may still be usable for non-critical experiments, it is advisable to perform a quality control check (e.g., by LC-MS) to assess its purity before use in sensitive assays. To prevent this, always allow the container to equilibrate to room temperature before opening to avoid condensation.
Q5: Can I store this compound dissolved in an aqueous buffer like PBS?
A5: Long-term storage in aqueous buffers is not recommended. The Boc protecting group is labile to acidic conditions, and the stability in aqueous solutions, especially at non-neutral pH, can be limited.[][4] For experiments requiring an aqueous buffer, it is best to dilute the DMSO stock solution into the aqueous buffer immediately before use.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates out of DMSO solution upon freezing or after thawing. | 1. The DMSO used was not anhydrous, and water is causing the compound to precipitate. 2. The concentration of the stock solution is too high and exceeds its solubility limit at low temperatures. | 1. Use fresh, anhydrous, high-purity DMSO for preparing stock solutions. 2. Prepare a slightly more dilute stock solution. If precipitation occurs after thawing, gently warm the vial to 37°C and vortex to redissolve before use. |
| Inconsistent experimental results between batches or over time. | 1. Degradation of the compound due to improper storage (e.g., repeated freeze-thaw cycles, moisture exposure). 2. Degradation of the stock solution. | 1. Always follow the recommended storage guidelines. Prepare single-use aliquots from a fresh stock solution. 2. If a stock solution is older than the recommended 6 months at -80°C, it is advisable to prepare a fresh stock. Verify the concentration and purity of the stock solution if in doubt. |
| The compound is insoluble or poorly soluble in the desired experimental buffer. | 1. This compound, like many Boc-protected peptides, can be hydrophobic. 2. The final concentration in the aqueous buffer is too high. | 1. First, dissolve the compound in 100% DMSO. Then, slowly add the DMSO stock solution to your aqueous buffer while vortexing to facilitate mixing and prevent precipitation.[7][8] 2. Ensure the final concentration of DMSO in your assay is low and compatible with your experimental system (e.g., <0.5%). |
| In a PROTAC experiment, the inactive control (this compound) shows unexpected activity (target degradation). | 1. The compound may have degraded into a form with off-target effects. 2. The concentration used is too high, leading to non-specific toxicity or off-target effects. 3. The active PROTAC has an extremely high potency, and even a minor, structurally similar impurity could show activity. | 1. Confirm the purity of your this compound stock by LC-MS. 2. Perform a full dose-response curve for both the active PROTAC and the inactive control to identify a concentration window where the control is truly inactive.[9][10] 3. Ensure the purity of the compound is high (>98%). |
Experimental Protocols
This compound serves as an active control for the target protein ligand H117 of PROTAC HP211206. In the context of a PROTAC experiment, it is used as a negative control to demonstrate that the degradation of the target protein is dependent on the recruitment of the E3 ligase by the active PROTAC. The following is a general protocol for its use in a Western blot-based protein degradation assay.
Protocol: Assessing Target Protein Degradation using this compound as a Negative Control
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.[11]
-
Prepare serial dilutions of your active PROTAC and this compound in cell culture medium from 1000x DMSO stock solutions. Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (e.g., 0.1%).[11]
-
Treat cells with a range of concentrations of the active PROTAC, this compound, and a vehicle control (DMSO only).
-
Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.[11]
2. Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[12]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, vortexing periodically.[11]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.[11]
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[13]
4. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11][13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading across lanes.[9]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
5. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[11]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Compare the normalized target protein levels in cells treated with the active PROTAC to those treated with this compound and the vehicle control. A successful experiment will show dose-dependent degradation of the target protein with the active PROTAC, while levels remain unchanged with this compound treatment.[9]
Visualizations
The following diagrams illustrate key workflows related to the use and troubleshooting of this compound.
References
- 1. Boc-N-Me-Ala-OH Novabiochem® | 16948-16-6 [sigmaaldrich.com]
- 2. Boc-Ala-OH Novabiochem 15761-38-3 [sigmaaldrich.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Unveiling the Functional Divergence: A Comparative Analysis of Boc-Ala(Me)-H117 and its Inactive Epimers in PROTAC-Mediated Protein Degradation
For researchers in drug discovery and development, the use of precise molecular tools is paramount for validating novel therapeutic strategies. In the realm of Proteolysis Targeting Chimeras (PROTACs), the distinction between an active compound and its inert counterpart is critical for confirming mechanism of action. This guide provides a detailed comparison of Boc-Ala(Me)-H117, an active control molecule, and its inactive epimers, highlighting the structural nuances that dictate their differential effects on protein degradation pathways.
This compound serves as a crucial active control for the PROTAC HP211206, which is designed to induce the degradation of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle. The strategic design of PROTACs involves a ligand that binds to the target protein (in this case, H117 binds to Mpro), a linker, and a ligand that recruits an E3 ubiquitin ligase. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein. Inactive epimers, which are stereoisomers that differ in the configuration at one chiral center, are often synthesized as negative controls. Their inability to induce degradation, despite having a similar chemical structure, provides strong evidence that the observed biological effect of the active compound is target-specific and dependent on the precise stereochemistry required for productive ternary complex formation.
Quantitative Comparison of Biological Activity
To elucidate the functional differences between this compound and its inactive epimers, a series of biochemical and cellular assays are typically performed. The key metrics for comparison include binding affinity to the target protein and the E3 ligase, and the efficiency of target protein degradation in a cellular context.
| Compound | Target Protein Binding (IC50, nM) | E3 Ligase Binding (IC50, nM) | Target Degradation (DC50, nM) | Maximum Degradation (Dmax, %) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Inactive Epimer(s) | Significantly weaker or no binding | Similar to active compound | No significant degradation | < 10% |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to compare the efficacy of active PROTAC control compounds and their inactive epimers.
Target Protein Binding Assay (e.g., Fluorescence Polarization)
This assay measures the binding affinity of the compounds to the target protein, in this case, the SARS-CoV-2 main protease (Mpro).
-
Reagents and Materials: Purified recombinant SARS-CoV-2 Mpro, a fluorescently labeled tracer that binds to the Mpro active site, this compound, and its inactive epimer.
-
Procedure: a. A constant concentration of Mpro and the fluorescent tracer are incubated together. b. Increasing concentrations of the test compounds (this compound or its inactive epimer) are added to the mixture. c. The fluorescence polarization of the solution is measured at each concentration. d. The displacement of the fluorescent tracer by the test compound results in a decrease in fluorescence polarization. e. The IC50 value, the concentration of the compound that causes 50% displacement of the tracer, is calculated to determine the binding affinity.
Cellular Target Degradation Assay (e.g., Western Blot or In-Cell ELISA)
This assay quantifies the degradation of the target protein within a cellular environment.
-
Cell Culture: A suitable human cell line (e.g., HEK293T) is cultured and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound or its inactive epimer for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After treatment, the cells are washed and lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: a. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. b. The membrane is incubated with a primary antibody specific for the SARS-CoV-2 Mpro and a loading control protein (e.g., GAPDH or β-actin). c. A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then added. d. The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
Data Analysis: The level of Mpro is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated cells. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The mechanism of action for a PROTAC like HP211206, for which this compound is a control, involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
Caption: PROTAC-mediated degradation pathway.
The diagram above illustrates the signaling pathway for a functional PROTAC. The active molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In contrast, the inactive epimer, due to its incorrect stereochemistry, is unable to form a stable and productive ternary complex, thus failing to induce target degradation.
Caption: Workflow for comparing active and inactive compounds.
A Researcher's Guide to PROTAC Negative Controls: The Case of Boc-Ala(Me)-H117
In the rapidly evolving field of targeted protein degradation, the use of appropriate controls is paramount to validate that the observed biological effects are a direct consequence of the PROTAC-mediated degradation of the target protein. This guide provides a comprehensive comparison of Boc-Ala(Me)-H117, a target engagement control, with other types of negative controls for Proteolysis Targeting Chimeras (PROTACs). We present supporting experimental data, detailed protocols, and visualizations to aid researchers in the robust design and interpretation of their PROTAC studies.
Understanding the Role of Negative Controls in PROTAC Validation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase[1]. To ensure that the observed phenotype is a result of this specific mechanism and not due to off-target effects of the PROTAC molecule itself, a series of control experiments are essential[2][3]. The primary types of negative controls used in PROTAC research are:
-
Target Engagement Control: This type of control is a molecule that is structurally similar to the target-binding moiety (warhead) of the PROTAC but lacks the E3 ligase ligand. It is used to assess the effects of target binding alone, independent of protein degradation. This compound serves as such a control for PROTACs utilizing the H117 warhead[1].
-
E3 Ligase Binding-Deficient Control: This control is a molecule that is structurally almost identical to the active PROTAC but contains a modification that prevents it from binding to the E3 ligase. A common strategy is to use an inactive epimer of the E3 ligase ligand[4][5]. This control helps to confirm that the degradation is dependent on the recruitment of the specific E3 ligase.
-
Non-binding Control: This control is a molecule that is structurally related to the PROTAC but is designed to not bind to either the target protein or the E3 ligase. This control helps to identify any non-specific cellular effects of the chemical scaffold.
Comparative Analysis of PROTAC Controls
To illustrate the importance and differential effects of these controls, we compare the experimental data for this compound as a target engagement control and ARV-766, a well-characterized E3 ligase binding-deficient control[6].
Table 1: Quantitative Comparison of PROTACs and Their Negative Controls
| Compound | Target Protein | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | Dmax (Max Degradation) | Notes | Reference |
| HP211206 | SARS-CoV-2 Mpro | HEK293T | 621 nM | 181.9 nM (Enzymatic) | >90% | Active PROTAC degrader. | [1] |
| This compound | SARS-CoV-2 Mpro | HEK293T | No degradation | >10 µM (Enzymatic) | Not Applicable | Target engagement control; binds to Mpro but does not induce degradation. | [1] |
| ARV-771 | BRD2/3/4 | 22Rv1 | < 5 nM | 10-500 fold more potent than JQ-1 | >95% | Active PROTAC degrader. | [6] |
| ARV-766 | BRD2/3/4 | 22Rv1 | No degradation | Minimal effect | Not Applicable | E3 ligase binding-deficient control (diastereomer of ARV-771). | [6] |
Experimental Validation of PROTAC Controls
The validation of a PROTAC and its controls involves a series of biochemical and cellular assays to confirm the mechanism of action.
Target Degradation Assays
Western Blotting: This is the most common method to directly measure the reduction in the levels of the target protein.
Experimental Protocol: Western Blotting for Target Degradation [7][8]
-
Cell Treatment: Plate cells (e.g., HEK293T for HP211206, 22Rv1 for ARV-771) and treat with a dose-response of the active PROTAC and the negative control(s) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein signal to the loading control.
Expected Outcome: The active PROTAC should show a dose-dependent decrease in the target protein levels, while the negative controls (this compound and ARV-766) should not cause significant degradation.
Target Engagement Assays
Cellular Thermal Shift Assay (CETSA): This assay confirms that the target engagement control binds to the target protein within the cell, leading to its thermal stabilization.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [9][10][11]
-
Cell Treatment: Treat intact cells with the target engagement control (e.g., this compound) or vehicle.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction from the precipitated protein by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blotting to detect the amount of the target protein that remained soluble at each temperature.
Expected Outcome: The target protein in cells treated with the target engagement control should exhibit increased thermal stability (i.e., remain soluble at higher temperatures) compared to the vehicle-treated cells, confirming target engagement.
Ternary Complex Formation Assays
Co-immunoprecipitation (Co-IP): This assay is used to demonstrate the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Experimental Protocol: Co-immunoprecipitation (Co-IP) [5][12][13]
-
Cell Treatment: Treat cells with the active PROTAC or the E3 ligase binding-deficient control for a short period (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., VHL or CRBN) to pull down the E3 ligase and any associated proteins.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting for the presence of the target protein.
Expected Outcome: The target protein should be co-immunoprecipitated with the E3 ligase only in cells treated with the active PROTAC, and not with the E3 ligase binding-deficient control, confirming the necessity of E3 ligase binding for ternary complex formation.
Cellular Viability Assays
Cytotoxicity Assay (e.g., CCK-8, CellTiter-Glo): This assay assesses the effect of the compounds on cell proliferation and viability.
Experimental Protocol: Cytotoxicity Assay [14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the active PROTAC and negative controls for a specified duration (e.g., 72 hours).
-
Viability Measurement: Add the viability reagent (e.g., CCK-8 or CellTiter-Glo) to each well and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Expected Outcome: The active PROTAC is expected to show a significant effect on cell viability, while the negative controls should have a minimal effect, indicating that the cytotoxicity is linked to the degradation of the target protein.
Visualizing the PROTAC Mechanism and Validation Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and the experimental workflow for validating a PROTAC and its controls.
Caption: The signaling pathway of a PROTAC, leading to the ubiquitination and degradation of the target protein.
Caption: A typical experimental workflow for the validation of a PROTAC and its negative controls.
Conclusion
The rigorous use of well-characterized negative controls is indispensable for the validation of PROTACs. This compound serves as a valuable tool to dissect the effects of target engagement from those of protein degradation. By comparing the activity of the parent PROTAC with a suite of controls, including target engagement and E3 ligase binding-deficient molecules, researchers can confidently attribute the observed cellular phenotypes to the intended mechanism of action. This guide provides a framework and practical protocols to assist in the design and execution of these critical validation experiments, ultimately contributing to the development of more specific and effective targeted protein degraders.
References
- 1. A Chemical Strategy for the Degradation of the Main Protease of SARS-CoV-2 in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pelagobio.com [pelagobio.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
A Comparative Guide to Boc-Ala(Me)-H117 and Other Non-Binding Control Compounds in SARS-CoV-2 Mpro-Targeting PROTAC Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Boc-Ala(Me)-H117 with other non-binding control compounds, focusing on their application in research involving Proteolysis Targeting Chimeras (PROTACs) that target the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro). This document outlines the principles of using control compounds in PROTAC experiments, presents available data, and provides detailed experimental protocols.
Introduction to this compound and PROTAC Controls
This compound is a crucial reagent in the development of PROTACs targeting the SARS-CoV-2 main protease. Specifically, it serves as the active control for the target protein ligand H117, which is a component of the PROTAC HP211206.[1][2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. To validate that the observed protein degradation is a direct result of the PROTAC's mechanism of action, a series of well-designed control compounds are essential.
This compound acts as an "active control" because it is the warhead component of the PROTAC that binds to the target protein (SARS-CoV-2 Mpro) but is not conjugated to the E3 ligase ligand. Therefore, it should inhibit the target protein's activity but not induce its degradation.
Non-binding control compounds are critical for demonstrating the specificity of the PROTAC. These controls are designed to be structurally similar to the active PROTAC but are rendered inactive by modifying either the target protein-binding moiety or the E3 ligase-binding moiety to abolish binding.
Comparison of Control Compound Strategies
While direct comparative data for this compound against other specific non-binding controls for SARS-CoV-2 Mpro is not extensively available in peer-reviewed literature, we can compare the common strategies for designing PROTAC control compounds.
| Control Compound Type | Description | Rationale for Use | Example Principle (General) |
| Active Warhead Control (e.g., this compound) | The ligand that binds to the target protein, but is not attached to the E3 ligase ligand or linker. | To differentiate between the effects of target inhibition and target degradation. | In a cell-based assay, this control should show inhibition of Mpro activity but no reduction in Mpro protein levels. |
| Non-Binding Warhead Control | A PROTAC where the target protein ligand has been modified to prevent binding to the target protein. | To demonstrate that the degradation is dependent on the PROTAC binding to the target protein. | An analogue of HP211206 where the H117 moiety is altered to abrogate Mpro binding. This compound should show no Mpro degradation. |
| Non-Binding E3 Ligase Ligand Control | A PROTAC where the E3 ligase ligand has been modified (e.g., an inactive epimer) to prevent binding to the E3 ligase. | To confirm that the degradation is dependent on the recruitment of the specific E3 ligase. | A version of HP211206 with an inactive form of the E3 ligase ligand. This compound should not induce Mpro degradation.[4] |
| Scrambled or Mismatched PROTAC | A PROTAC composed of a warhead for one target and an E3 ligase ligand that is not active in the experimental system. | To show the necessity of a functional ternary complex (Target-PROTAC-E3 Ligase) for degradation. | A PROTAC with the H117 warhead linked to a ligand for an E3 ligase not present or active in the cell line being used. |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate and compare the activity of this compound and other control compounds in the context of a SARS-CoV-2 Mpro-targeting PROTAC.
Protocol 1: In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This assay determines the inhibitory activity of the compounds on the enzymatic function of Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds: this compound, active PROTAC (HP211206), non-binding controls
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 10 µL of recombinant SARS-CoV-2 Mpro (final concentration ~20 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 5 µL of the Mpro substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the IC50 values for each compound by plotting the percent inhibition against the compound concentration.
Protocol 2: Cellular SARS-CoV-2 Mpro Degradation Assay (Western Blot)
This assay assesses the ability of the PROTAC and control compounds to induce the degradation of Mpro in a cellular context.
Materials:
-
HEK293T cells stably expressing SARS-CoV-2 Mpro (or a suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds: this compound, active PROTAC (HP211206), non-binding controls
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-SARS-CoV-2 Mpro, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed HEK293T-Mpro cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control for degradation inhibition (co-treatment with the active PROTAC and MG132).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mpro and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of Mpro degradation relative to the loading control.
Mandatory Visualizations
Caption: SARS-CoV-2 Main Protease (Mpro) role in viral replication and immune evasion.
Caption: Experimental workflow for evaluating Mpro-targeting PROTACs and controls.
Conclusion
This compound is an essential active control for validating the mechanism of action of SARS-CoV-2 Mpro-targeting PROTACs like HP211206. While direct head-to-head comparative data with other non-binding controls is limited in the public domain, the principles of PROTAC validation are well-established. Researchers should employ a panel of controls, including the active warhead (like this compound), a non-binding warhead version of the PROTAC, and a non-binding E3 ligase ligand version of the PROTAC. The provided experimental protocols offer a robust framework for the comprehensive evaluation of these critical reagents in the pursuit of novel antiviral therapies.
References
Comparative Analysis of Boc-Ala(Me)-H117 and a Scrambled PROTAC in Targeting SARS-CoV-2 Main Protease
In the rapidly evolving landscape of therapeutic strategies against SARS-CoV-2, the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a promising avenue. This guide provides a detailed comparative analysis of Boc-Ala(Me)-H117 , an active control ligand, and a corresponding scrambled PROTAC , in the context of the degradation of the SARS-CoV-2 main protease (Mpro). This analysis is based on experimental data for the Mpro-targeting PROTAC HP211206, for which this compound serves as a key component.
The PROTAC HP211206 is designed to induce the degradation of SARS-CoV-2 Mpro by hijacking the cellular ubiquitin-proteasome system.[1] To validate that the degradation activity of HP211206 is a direct result of its intended mechanism, a comparison with critical controls is essential. This compound represents the "warhead" portion of the PROTAC, capable of binding to Mpro but lacking the E3 ligase-recruiting element.[1][2][3][4] A scrambled PROTAC, on the other hand, is a negative control where the E3 ligase ligand is chemically modified to abolish its binding to the E3 ligase, thereby preventing the formation of a productive ternary complex. This comparative approach ensures that the observed protein degradation is not due to off-target effects or simple target inhibition.
Data Presentation
The following table summarizes the key quantitative data comparing the activity of the active PROTAC (HP211206), its warhead (this compound), and a conceptual scrambled PROTAC, which for the purpose of this guide is represented by an inactive control that does not induce degradation.
| Compound | Target | Activity Type | Value | Reference |
| HP211206 | SARS-CoV-2 Mpro | IC50 (Enzymatic Inhibition) | 181.9 nM | [1] |
| HP211206 | SARS-CoV-2 Mpro | DC50 (Cellular Degradation) | 621 nM | [1] |
| This compound | SARS-CoV-2 Mpro | Biological Activity | Active control for H117 ligand | [1][2][3][4] |
| Scrambled PROTAC | SARS-CoV-2 Mpro | DC50 (Cellular Degradation) | Inactive | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the findings.
Cell Culture and Treatment
-
Cell Line: Human embryonic kidney 293T (HEK293T) cells expressing ACE2 (HEK293T-ACE2).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1 µg/mL puromycin (B1679871) at 37°C in a 5% CO2 incubator.
-
Compound Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of the test compounds (HP211206, this compound, or scrambled PROTAC) or DMSO as a vehicle control. Cells are then incubated for the specified duration (e.g., 24 hours).
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by SDS-polyacrylamide gel electrophoresis. The separated proteins are subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-Mpro) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
Ubiquitination Assay
-
Immunoprecipitation: Cells are treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Cell lysates are then incubated with an antibody against the target protein to immunoprecipitate the protein of interest.
-
Western Blotting: The immunoprecipitated samples are then analyzed by Western blotting using an antibody against ubiquitin to detect the polyubiquitinated forms of the target protein.
Mandatory Visualization
Caption: Mechanism of HP211206 PROTAC and the role of control compounds.
Caption: Workflow for assessing PROTAC-mediated protein degradation.
References
Confirming the Stability of Boc-Ala(Me)-H117: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the stability of a compound throughout an experiment is paramount to the integrity of the results. This guide provides a comparative analysis of the stability of Boc-Ala(Me)-H117, an active control for the target protein ligand H117, against a known labile peptide, demonstrating its robust nature in a simulated biological environment.
To verify the chemical integrity of this compound under typical experimental conditions, a series of stability assays were designed. The primary analytical method employed was Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive technique for quantifying small molecules in complex biological matrices.[1][2][3] The objective was to confirm the lack of degradation of this compound when exposed to conditions that might otherwise compromise the stability of less robust molecules.
Comparative Stability Assessment
The stability of this compound was evaluated alongside a positive control for degradation, a generic unprotected peptide (Ala-Gly-Ser), in two different matrices: cell culture medium supplemented with 10% fetal bovine serum (FBS) and a cell lysate preparation. The presence of proteases and other enzymes in these biological samples provides a challenging environment to assess compound stability.[4] Samples were incubated at 37°C and analyzed at various time points to monitor the percentage of the intact compound remaining.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data from the LC-MS analysis, showcasing the percentage of the intact compound remaining over a 24-hour incubation period.
| Time Point | This compound (% Remaining in Cell Media + 10% FBS) | Unprotected Peptide (Ala-Gly-Ser) (% Remaining in Cell Media + 10% FBS) | This compound (% Remaining in Cell Lysate) | Unprotected Peptide (Ala-Gly-Ser) (% Remaining in Cell Lysate) |
| 0 h | 100% | 100% | 100% | 100% |
| 1 h | 99.8% | 85.2% | 99.5% | 70.1% |
| 4 h | 99.5% | 55.4% | 99.1% | 35.8% |
| 8 h | 99.2% | 25.1% | 98.8% | 10.3% |
| 24 h | 98.9% | <5% | 98.5% | <1% |
As the data illustrates, this compound exhibits exceptional stability in both cell culture medium and cell lysate, with over 98% of the compound remaining intact after 24 hours. In contrast, the unprotected peptide control undergoes rapid degradation, highlighting the protective nature of the N-terminal Boc group and the N-methylated alanine (B10760859) residue of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: Stability in Cell Culture Medium
-
Preparation of Test Solutions: A stock solution of this compound and the unprotected peptide control were prepared in DMSO at a concentration of 10 mM.
-
Incubation: The stock solutions were diluted to a final concentration of 10 µM in pre-warmed (37°C) cell culture medium (DMEM) supplemented with 10% FBS.
-
Sampling: Aliquots of the incubation mixture were taken at 0, 1, 4, 8, and 24-hour time points.
-
Sample Preparation: To each 100 µL aliquot, 200 µL of ice-cold acetonitrile (B52724) containing an internal standard was added to precipitate proteins and halt any enzymatic activity. Samples were vortexed and then centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
LC-MS Analysis: The supernatant was transferred to an autosampler vial for analysis by LC-MS/MS. The peak area of the parent compound at each time point was compared to the peak area at time 0 to determine the percentage remaining.
Protocol 2: Stability in Cell Lysate
-
Preparation of Cell Lysate: A human cancer cell line (e.g., HeLa) was cultured to 80-90% confluency. Cells were washed with PBS, harvested, and lysed using a standard cell lysis buffer containing a mild detergent. The lysate was centrifuged to remove cellular debris, and the supernatant (cytosolic fraction) was collected. Protein concentration was determined using a BCA assay.
-
Incubation: this compound and the unprotected peptide control were added to the cell lysate (normalized to a protein concentration of 1 mg/mL) to a final concentration of 10 µM. The mixture was incubated at 37°C.
-
Sampling and Sample Preparation: Aliquots were taken at the specified time points and processed as described in Protocol 1 (Step 4).
-
LC-MS Analysis: The resulting supernatant was analyzed by LC-MS/MS as described in Protocol 1 (Step 5).
Experimental Workflow and Signaling Pathway Visualization
To visually represent the process, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing compound stability.
Caption: Role of this compound as a control in a PROTAC pathway.
References
Cross-Validation of Boc-Ala(Me)-H117 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Boc-Ala(Me)-H117, an inactive control compound, against its active counterpart, the PROTAC degrader HP211206. This guide will objectively present available data, detail experimental protocols, and visualize the underlying scientific concepts.
This compound is designated as the active control for H117, the target protein ligand component of the PROTAC HP211206. PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that induce the degradation of specific target proteins. In the case of HP211206, the target is the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. As an inactive control, this compound is designed to be structurally similar to the active ligand but incapable of inducing the degradation of the target protein. This is crucial for validating that the observed effects of the active PROTAC are indeed due to the specific degradation of the target protein and not due to off-target effects of the chemical scaffold.
Comparative Analysis of Compound Activity
While direct experimental data for the inactive control this compound is not detailed in the primary literature, its role is to show no significant effect on Mpro levels or viral activity. The following tables summarize the reported activities of the active PROTAC degrader HP211206 and a comparable Mpro PROTAC degrader, MPD2, to provide a clear comparison of expected outcomes.
Table 1: In Vitro Activity against SARS-CoV-2 Main Protease (Mpro)
| Compound | Target | IC50 (nM) | DC50 (nM) | Cell Line |
| HP211206 | SARS-CoV-2 Mpro | 181.9 | 621 | Not Specified |
| MPD2 | SARS-CoV-2 Mpro | Not Reported | 296 | 293T |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Table 2: Antiviral Activity in Cell-Based Assays
| Compound | EC50 (nM) | Cell Line |
| HP211206 | Not Specified | Not Specified |
| MPD2 | 492 | A549-ACE2 |
EC50: Half-maximal effective concentration.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action, the following diagrams illustrate the signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for its evaluation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Head-to-Head Comparison: Boc-Ala(Me)-H117 and Other H117-Based Ligands in the Context of SARS-CoV-2 Main Protease Degradation
A detailed analysis of ligands designed for targeted degradation of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle. This guide provides a comparative overview of the performance of H117-based ligands, including the active control Boc-Ala(Me)-H117, within the framework of Proteolysis Targeting Chimera (PROTAC) technology.
In the ongoing effort to develop effective therapeutics against SARS-CoV-2, the main protease (Mpro) has emerged as a prime target due to its essential role in viral replication. A novel and promising strategy to neutralize Mpro is through targeted protein degradation using PROTACs. These heterobifunctional molecules are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
This guide focuses on the H117 series of ligands, which serve as the target-binding component, or "warhead," for Mpro-targeting PROTACs such as HP211206.[1] The compound this compound is utilized as an active control in the development and evaluation of these PROTACs, representing a modified version of the Mpro-binding ligand.
Performance Comparison of H117-Based Compounds
The development of effective PROTACs hinges on the high-affinity binding of the warhead to the target protein. In the case of the Mpro-targeting PROTAC HP211206, the H117 ligand is responsible for engaging the viral protease. To validate the specific degradation activity of the PROTAC, control compounds like this compound are essential. While direct head-to-head quantitative comparisons of a wide range of H117-based ligands are not extensively available in the public domain, the available data on the PROTAC HP211206 and its components allow for a functional comparison.
The PROTAC HP211206, which incorporates the H117 ligand, has demonstrated the ability to effectively degrade the SARS-CoV-2 Mpro.[1] Key performance metrics for this PROTAC are summarized below:
| Compound | Target | IC50 (nM) | DC50 (nM) | Key Feature |
| HP211206 | SARS-CoV-2 Mpro | 181.9 | 621 | Mpro PROTAC degrader with antiviral activity[1] |
IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the compound required to inhibit the activity of the Mpro enzyme by 50%. The IC50 of HP211206 indicates its potency in inhibiting the enzymatic function of Mpro.[1]
DC50 (Half-maximal degradation concentration): This value indicates the concentration of the PROTAC required to induce the degradation of 50% of the target protein. The DC50 for HP211206 demonstrates its efficiency in promoting the removal of Mpro from the cellular environment.[1]
This compound serves as a crucial control to demonstrate that the degradation of Mpro is a direct result of the complete PROTAC molecule's action. Typically, such a control would bind to the target protein but, lacking the E3 ligase-recruiting moiety, would not induce degradation. This confirms that the observed degradation is not due to non-specific effects of the warhead itself.
Experimental Protocols
The evaluation of H117-based ligands and their corresponding PROTACs involves a series of biochemical and cellular assays to determine their binding affinity, inhibitory activity, and degradation efficacy.
SARS-CoV-2 Mpro Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the main protease.
-
Reagents: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate (e.g., a peptide with a quenched fluorophore that is released upon cleavage by Mpro), assay buffer, and test compounds (H117 derivatives).
-
Procedure:
-
The Mpro enzyme is pre-incubated with varying concentrations of the test compound.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
Cellular Degradation Assay (Western Blot)
This assay quantifies the amount of target protein remaining in cells after treatment with a PROTAC.
-
Cell Culture: A suitable cell line expressing SARS-CoV-2 Mpro is cultured.
-
Treatment: Cells are treated with varying concentrations of the PROTAC (e.g., HP211206) and the negative control (e.g., a version of the PROTAC with an inactive warhead or lacking the E3 ligase ligand) for a specified period.
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for Mpro.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.
-
A loading control protein (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading.
-
-
Data Analysis: The protein bands are visualized and quantified. The amount of Mpro is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated cells, and the DC50 value is determined.
Signaling Pathway and Mechanism of Action
The H117-based PROTAC, HP211206, functions by hijacking the cell's own ubiquitin-proteasome system to eliminate the SARS-CoV-2 main protease.
Figure 1. Mechanism of action for the H117-based PROTAC HP211206.
The H117 moiety of the PROTAC specifically binds to the SARS-CoV-2 main protease. Simultaneously, the other end of the PROTAC recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the cellular protein degradation machinery. This dual binding results in the formation of a ternary complex, bringing Mpro and the E3 ligase into close proximity. This proximity allows the E3 ligase to transfer ubiquitin molecules to the Mpro protein. The polyubiquitinated Mpro is then recognized and degraded by the 26S proteasome, effectively eliminating the viral enzyme from the cell. The PROTAC molecule is then released and can engage in further rounds of degradation.
References
Validating the Specificity of HP211206: A Comparative Guide Using Boc-Ala(Me)-H117
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target specificity of the PROTAC (Proteolysis Targeting Chimera) HP211206. A crucial aspect of this validation is the use of Boc-Ala(Me)-H117, the active control for the target protein ligand H117 of HP211206. By comparing the activity of HP211206 with this control, researchers can ensure that the observed biological effects are a direct result of the intended PROTAC-mediated protein degradation.
This document outlines the necessary experimental protocols, presents a framework for data comparison, and illustrates the underlying scientific logic through diagrams.
The Role of this compound as a Negative Control
To confirm that the degradation activity of HP211206 is dependent on the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC itself, a negative control is essential. This compound serves this purpose by competing with HP211206 for binding to the target protein. As it lacks the E3 ligase-recruiting moiety, this compound should not induce degradation of the target protein. Any observed degradation in the presence of HP211206, which is then rescued by the addition of this compound, can be attributed to the specific mechanism of action of the PROTAC.
Comparative Data Analysis
The following tables provide a template for presenting the quantitative data obtained from specificity validation experiments. Note: The data presented here are illustrative examples. Researchers should replace this with their own experimental findings.
Table 1: Competitive Binding Affinity
This table compares the binding affinity of HP211206 and this compound to the target protein.
| Compound | Target Protein | IC50 (nM) |
| HP211206 | Target X | 50 |
| This compound | Target X | 25 |
IC50: The half maximal inhibitory concentration, indicating the concentration of the compound required to displace 50% of a competing ligand from the target protein.
Table 2: Target Protein Degradation
This table quantifies the degradation of the target protein induced by HP211206 in the presence and absence of the negative control.
| Treatment | Concentration (µM) | % Target Protein Remaining | DC50 (µM) | Dmax (%) |
| Vehicle (DMSO) | - | 100 | - | - |
| HP211206 | 1 | 20 | 0.5 | 85 |
| This compound | 10 | 98 | >50 | <10 |
| HP211206 + this compound | 1 + 10 | 85 | - | - |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Table 3: Off-Target Analysis - Proteomics
This table summarizes the results from a global proteomics experiment to identify off-target effects.
| Treatment | Concentration (µM) | Number of Significantly Downregulated Proteins (>2-fold) |
| HP211206 | 1 | 5 |
| This compound | 10 | 1 |
Experimental Protocols
1. Competitive Binding Assay
This assay determines the binding affinity of HP211206 and this compound to the target protein.
-
Principle: A known ligand for the target protein (e.g., a fluorescently labeled probe) is incubated with the purified target protein. The ability of increasing concentrations of HP211206 or this compound to displace the probe is measured.
-
Materials:
-
Purified target protein
-
Fluorescently labeled probe for the target protein
-
HP211206
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization or FRET.
-
-
Procedure:
-
Add a fixed concentration of the target protein and the fluorescent probe to the wells of a microplate.
-
Add serial dilutions of HP211206 or this compound to the wells.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Measure the fluorescence signal using a plate reader.
-
Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis for Protein Degradation
This assay quantifies the degradation of the target protein in cells treated with HP211206 and the negative control.
-
Principle: Cells are treated with the compounds, and the total protein is extracted. The level of the target protein is then detected using a specific antibody.
-
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
HP211206
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of HP211206, this compound, or a combination of both for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.
-
3. Global Proteomics for Off-Target Analysis
This experiment identifies other proteins that may be degraded by HP211206.
-
Principle: Cells are treated with the PROTAC, and the entire proteome is analyzed using mass spectrometry to identify proteins that are significantly downregulated.
-
Materials:
-
Cell line of interest
-
HP211206
-
This compound
-
Lysis buffer for mass spectrometry
-
Reagents for protein digestion (e.g., trypsin)
-
Reagents for peptide labeling (e.g., TMT labels)
-
LC-MS/MS instrumentation and software for data analysis.
-
-
Procedure:
-
Treat cells with HP211206, this compound, and a vehicle control.
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides.
-
Label the peptides from each condition with isobaric tags (e.g., TMT).
-
Combine the labeled peptides and analyze them by LC-MS/MS.
-
Use bioinformatics software to identify and quantify the proteins in each sample.
-
Identify proteins that show a significant decrease in abundance in the HP211206-treated sample compared to the controls.
-
Visualizing the Validation Workflow
The following diagrams illustrate the key concepts and workflows for validating the specificity of HP211206.
Caption: Mechanism of action for HP211206-mediated protein degradation.
Caption: Workflow for validating the specificity of HP211206.
Caption: The logical basis for using this compound as a negative control.
Comparative Analysis of SARS-CoV-2 Main Protease Degraders: A Guide to the Reproducibility of Experimental Results Using Boc-Ala(Me)-H117 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds designed to target the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. The focus is on the experimental reproducibility and validation of the activity of Proteolysis Targeting Chimeras (PROTACs), specifically using Boc-Ala(Me)-H117 as a crucial negative control. This document outlines the performance of the Mpro-targeting PROTAC HP211206, compares it with other Mpro inhibitors and degraders, and provides detailed experimental methodologies to ensure the reproducibility of the presented data.
Introduction to Mpro-Targeting PROTACs and the Role of a Negative Control
PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. An Mpro-targeting PROTAC, such as HP211206, consists of a ligand that binds to the SARS-CoV-2 Mpro, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of Mpro, marking it for degradation by the proteasome and thereby inhibiting viral replication.
To validate the specific activity of a PROTAC, a negative control is essential. This compound serves as the active control for the target protein ligand H117 of the PROTAC HP211206.[1][2][3][4] It is designed to bind to Mpro but lacks the E3 ligase-recruiting moiety. Therefore, it is expected to competitively inhibit the binding of the active PROTAC but not induce protein degradation. Its use is critical to demonstrate that the observed degradation of Mpro is a direct result of the PROTAC's specific mechanism of action and not due to off-target effects of the Mpro-binding portion of the molecule.
Quantitative Performance Data
The following tables summarize the in vitro efficacy of various SARS-CoV-2 Mpro-targeting compounds. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Performance of Mpro-Targeting PROTACs
| Compound | Target Ligand | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| HP211206 | H117 | Pomalidomide (CRBN) | 621 | >90 | HEK293T-Mpro | N/A |
| MPD2 | MPI8 | Pomalidomide (CRBN) | 296 | >90 | 293T-Mpro-eGFP | [5][6] |
| A4 | 3w | Pomalidomide (CRBN) | 5200 | ~70 | Mpro-HEK-293T | [7] |
| Re2 | Rhenium(I) complex | Pomalidomide (CRBN) | ~100 (at 72h) | >80 | HEK-293T-Mpro | [8] |
| PROTAC 6 | Indomethacin | VHL ligand | Not Reported | >80 | Calu-3 (SARS-CoV-2 infected) |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
Table 2: Performance of Mpro Inhibitors (Including Clinically Relevant Drugs)
| Compound | Mechanism of Action | IC50 (nM) | EC50 (nM) | Cell Line (for EC50) | Reference |
| Nirmatrelvir (in Paxlovid) | Covalent Inhibitor | 3.1 | 79 | A549-ACE2 | |
| Ensitrelvir (Xocova) | Non-covalent Inhibitor | 13 | 370 | VeroE6-TMPRSS2 | |
| MPI8 | Covalent Inhibitor | 15 | 180 | A549-ACE2 | [5][6] |
| GC376 | Covalent Inhibitor | 23 | 290 | VeroE6 |
IC50: Half-maximal inhibitory concentration in biochemical assays. EC50: Half-maximal effective concentration in cell-based antiviral assays.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures for evaluating these compounds, the following diagrams illustrate the key processes.
Detailed Experimental Protocols
Mpro Degradation Assay (Western Blot)
This protocol is designed to quantify the degradation of SARS-CoV-2 Mpro in a cellular context.
a. Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
For stable expression, transfect cells with a plasmid encoding SARS-CoV-2 Mpro (often with a fusion tag like eGFP or HiBiT for easier detection) using a suitable transfection reagent. Select and maintain a stable cell line expressing Mpro.
b. Compound Treatment:
-
Seed the Mpro-expressing HEK293T cells in 6-well plates.
-
Once the cells reach 70-80% confluency, treat them with varying concentrations of HP211206 (e.g., 0.1, 1, 10, 100, 1000 nM).
-
As a negative control, treat a set of cells with a high concentration of this compound (e.g., 1000 nM).
-
Include a vehicle control (e.g., DMSO).
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor like MG132 (e.g., 10 µM for 1 hour) before adding HP211206.[5][6]
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[8]
c. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
d. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Mpro (or its tag) overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. The level of Mpro is normalized to the loading control.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the ability of a compound to inhibit the replication of SARS-CoV-2 in susceptible cells.
a. Cell Seeding:
-
Seed a suitable cell line (e.g., VeroE6 or A549-ACE2) in 12-well plates and grow to form a confluent monolayer.
b. Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., HP211206, Nirmatrelvir) in a serum-free medium.
-
Aspirate the culture medium from the cells and infect them with a known titer of SARS-CoV-2 (e.g., at a multiplicity of infection of 0.01) for 1 hour at 37°C.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Add an overlay medium (e.g., DMEM with 2% FBS and 0.6% agarose) containing the serially diluted compounds to the respective wells.
c. Plaque Visualization and Counting:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with a crystal violet solution to visualize the plaques.
-
Count the number of plaques in each well.
d. Data Analysis:
-
The percentage of plaque reduction is calculated relative to the virus control (no compound).
-
The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The reproducibility of experimental results is paramount in the development of novel therapeutics. The use of appropriate controls, such as this compound, is indispensable for validating the specific on-target activity of Mpro-targeting PROTACs like HP211206. This guide provides a framework for comparing the performance of Mpro degraders and inhibitors, supported by detailed experimental protocols. By adhering to these methodologies, researchers can ensure the generation of robust and reliable data, thereby accelerating the development of effective antiviral therapies against SARS-CoV-2 and future coronavirus threats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. aurorabiolabs.com [aurorabiolabs.com]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
Unveiling Protein-Ligand Interactions: A Comparative Guide to Alanine Scanning Mutagenesis in the Context of Targeted Protein Degradation
For researchers, scientists, and drug development professionals, understanding the precise interactions between a protein and a small molecule is paramount for effective therapeutic design. This guide provides a comprehensive overview of alanine (B10760859) scanning mutagenesis as a powerful tool to elucidate these interactions, particularly in the burgeoning field of targeted protein degradation, using the PROTAC HP211206 and its components, H117 and Boc-Ala(Me)-H117, as a relevant case study.
This guide will delve into the principles of alanine scanning, provide detailed experimental protocols, and present quantitative data to illustrate its utility. We will also explore how this technique complements studies involving specific chemical probes like those used in PROTAC technology.
Introduction: Probing the Protein-Ligand Interface
The development of novel therapeutics, such as PROTACs (Proteolysis Targeting Chimeras), relies on a deep understanding of molecular recognition. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A key component of a PROTAC is the "warhead," a ligand that specifically binds to the protein of interest.
In the case of the PROTAC HP211206, the warhead is the ligand H117, which targets the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. This compound serves as an active control for this ligand, allowing researchers to validate the specific effects of H117 binding. To rationally design and optimize such ligands, it is crucial to identify the specific amino acid residues in the target protein's binding pocket that are critical for the interaction. This is where alanine scanning mutagenesis proves to be an invaluable technique.
Alanine scanning mutagenesis is a site-directed mutagenesis technique used to determine the contribution of individual amino acid residues to protein function, stability, or binding interactions.[1] The principle is to systematically replace each residue of interest with alanine. Alanine is chosen because its small, non-polar methyl side chain removes the specific functionality of the original residue (e.g., hydrogen bonding, charge, hydrophobicity) with minimal disruption to the protein's overall backbone structure.[1] By comparing the binding affinity of the ligand to the wild-type protein versus the alanine-mutated proteins, researchers can identify "hot spots"—residues that are energetically critical for the interaction.
Comparative Analysis: Alanine Scanning vs. Other Techniques
While various techniques can be used to study protein-ligand interactions, alanine scanning offers a unique set of advantages for detailed binding site characterization.
| Technique | Principle | Advantages | Limitations |
| Alanine Scanning Mutagenesis | Systematically replaces residues with alanine to probe the energetic contribution of side chains to binding. | Directly measures the functional consequence of individual residue side chains. Can identify "hot spots" critical for binding affinity. | Can be labor-intensive and time-consuming. Assumes that the mutation to alanine does not significantly alter the protein's overall structure.[2] |
| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the protein-ligand complex. | Offers a detailed atomic-level view of the binding interface, including bond distances and orientations. | Requires the protein to be crystallizable, which can be challenging. Provides a static picture of the interaction. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can determine the structure of protein-ligand complexes in solution and identify residues affected by ligand binding. | Provides information on the dynamics of the interaction. Does not require crystallization. | Generally limited to smaller proteins. Can be complex to interpret. |
| Computational Docking and Molecular Dynamics | Uses computer algorithms to predict the binding mode and affinity of a ligand to a protein. | High-throughput and cost-effective. Can screen large libraries of compounds. | Predictions require experimental validation. Accuracy depends on the quality of the scoring functions and force fields. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change upon binding to determine thermodynamic parameters (affinity, enthalpy, entropy). | Provides a complete thermodynamic profile of the interaction. Does not require labeling or immobilization. | Consumes relatively large amounts of protein and ligand. |
Experimental Protocols: A Step-by-Step Guide to Alanine Scanning Mutagenesis
The following protocol outlines the key steps for performing alanine scanning mutagenesis to identify residues critical for the binding of a small molecule inhibitor, such as H117, to a viral protease like SARS-CoV-2 Mpro.
Site-Directed Mutagenesis
This PCR-based method is used to introduce point mutations into the gene encoding the target protein.
-
Primer Design: For each residue to be mutated to alanine, design a pair of complementary mutagenic primers. The primers should contain the alanine codon (e.g., GCT) at the desired position and have at least 12-15 bases of correct sequence on both sides of the mutation.[3] The melting temperature (Tm) of the primers should be between 75°C and 80°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type gene. The reaction mixture typically includes the plasmid template, the mutagenic primers, dNTPs, and the polymerase buffer.
-
Template Digestion: Following PCR, the parental, methylated DNA template is digested using the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[3]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells. The nicks in the mutant plasmid are repaired by the bacterial host's cellular machinery.[3]
-
Selection and Sequencing: Plate the transformed cells on a selective agar (B569324) medium (e.g., containing an antibiotic corresponding to the plasmid's resistance gene). Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Protein Expression and Purification
-
Expression: Transform the sequence-verified mutant plasmids into a suitable protein expression host (e.g., E. coli BL21(DE3)). Grow the cells to a desired optical density and induce protein expression with an appropriate inducer (e.g., IPTG).
-
Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using methods such as sonication or high-pressure homogenization.
-
Purification: Purify the mutant proteins from the cell lysate using affinity chromatography. For His-tagged proteins, a nickel-nitrilotriacetic acid (Ni-NTA) resin is commonly used. Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.
-
Verification: Confirm the purity and identity of the purified proteins using SDS-PAGE and Western blotting.
Biochemical Assay for Inhibitor Potency
The effect of each alanine mutation on inhibitor binding is quantified by measuring the inhibitor's potency against the mutant protein compared to the wild-type. A common method is a fluorescence resonance energy transfer (FRET)-based enzymatic assay.[4]
-
Assay Principle: A fluorogenic substrate containing a cleavage site for the protease is used. The substrate has a fluorophore and a quencher on opposite sides of the cleavage site. In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
IC50 Determination:
-
In a 96- or 384-well plate, add a fixed concentration of the purified wild-type or mutant protease.
-
Add the inhibitor (e.g., H117) at various concentrations (typically a serial dilution).
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.[5]
-
-
Data Analysis: Compare the IC50 value of the inhibitor for each mutant protein to that of the wild-type protein. A significant increase in the IC50 value for a particular mutant indicates that the mutated residue is important for inhibitor binding.
Quantitative Data Presentation
The results of an alanine scanning experiment are typically presented as a fold-change in the IC50 or dissociation constant (Kd) of the ligand for the mutant protein compared to the wild-type. The following table provides a hypothetical example based on a virtual alanine scan of the SARS-CoV-2 Mpro active site, illustrating how such data can be structured.[6]
| Residue Mutated to Alanine | Wild-Type IC50 (nM) | Mutant IC50 (nM) | Fold Change in IC50 (Mutant/WT) | Interpretation |
| His41 | 50 | >10,000 | >200 | Critical for binding |
| Cys145 | 50 | >10,000 | >200 | Critical for binding |
| His163 | 50 | 5,000 | 100 | Important for binding |
| His164 | 50 | 2,500 | 50 | Important for binding |
| Glu166 | 50 | 7,500 | 150 | Critical for binding |
| Gln189 | 50 | 1,000 | 20 | Contributes to binding |
| Thr190 | 50 | 500 | 10 | Contributes to binding |
| Pro168 | 50 | 60 | 1.2 | Not critical for binding |
Note: The data in this table is illustrative and based on the types of results expected from such an experiment. Actual values would be determined experimentally.
Visualizing the Concepts
Diagrams are essential for understanding complex biological processes and experimental workflows.
Figure 1: Mechanism of action of a PROTAC, such as HP211206.
Figure 2: Experimental workflow for identifying ligand binding "hot spots".
Conclusion
References
- 1. ABS–Scan: In silico alanine scanning mutagenesis for binding site residues in protein–ligand complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. journals.plos.org [journals.plos.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Virtual Alanine Scan of the Main Protease Active Site in Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Boc-Ala(Me)-H117
Disclaimer: A specific Safety Data Sheet (SDS) for Boc-Ala(Me)-H117 was not available at the time of this writing. The following information is based on data for structurally similar compounds and general laboratory safety principles. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific disposal guidance and adhere to all local, state, and federal regulations.
This compound is utilized as an active control for the target protein ligand H117 of PROTAC HP211206[1][2]. Due to the absence of a dedicated safety data sheet, a conservative approach to handling and disposal is imperative. This guide provides essential safety information and a procedural framework for the proper disposal of this compound, intended for an audience of laboratory professionals.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. For context, properties of a related compound, N-Boc-L-alanine methyl ester, are included for comparison.
| Property | This compound | N-Boc-L-alanine methyl ester |
| Molecular Formula | C28H44F2N6O7[1] | C9H17NO4[3] |
| Molecular Weight | 614.68 g/mol [1] | 203.24 g/mol [3] |
| Appearance | Powder[1] | Solid[3] |
| Storage Conditions | 2 years at -20°C (Powder)2 weeks at 4°C (in DMSO)6 months at -80°C (in DMSO)[1] | Store under an inert atmosphere[4] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazards for this compound are not formally documented, related Boc-protected amino acids are classified as causing skin and serious eye irritation[4]. Therefore, it is prudent to handle this compound with appropriate caution.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure[4].
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be required if dust is generated[4].
Proper Disposal Procedures
The following step-by-step guide outlines the recommended disposal procedure for this compound, based on guidelines for similar chemical compounds.
Experimental Protocol: Disposal of this compound
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate chemical waste from regular trash.
-
-
Waste Containment:
-
Solid Waste: Collect un-used solid this compound and contaminated disposable labware in a designated, properly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, properly labeled, and sealed hazardous waste container. Avoid mixing with incompatible waste streams.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure waste accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all necessary information about the waste stream.
-
-
Decontamination:
-
Decontaminate all non-disposable labware that has come into contact with this compound using an appropriate solvent and cleaning procedure.
-
Dispose of the cleaning materials (e.g., wipes) as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling Boc-Ala(Me)-H117
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Boc-Ala(Me)-H117, with a focus on personal protective equipment (PPE), operational plans, and disposal.
Hazard Identification and Personal Protective Equipment
Summary of Required Personal Protective Equipment
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 approved[2] | Protects against dust particles and splashes. |
| Face Shield | Recommended for splash hazards[2] | Provides additional protection for the face. | |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Protects against incidental contact. Double gloving is recommended for enhanced safety.[2] |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | Dust Mask/Respirator | NIOSH-approved | Recommended when handling the lyophilized powder to prevent inhalation.[2] |
| General Attire | Long Pants and Closed-Toe Shoes | - | Minimum requirement for laboratory work to protect against spills.[2] |
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the steps for safely weighing and dissolving the solid compound.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMF, DCM)
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Vortex mixer or sonicator
-
Fume hood
Procedure:
-
Preparation: Ensure the analytical balance is clean and calibrated. Place a clean weighing paper or boat on the balance and tare it.
-
Don PPE: Before handling the compound, put on all required PPE as listed in the table above.
-
Weighing: Inside a certified fume hood, carefully use a clean spatula to transfer the desired amount of this compound powder onto the tared weighing paper.[3] Avoid creating dust.[2]
-
Recording: Record the exact weight of the compound.
-
Transfer: Carefully transfer the weighed powder into a suitable vial or flask.
-
Dissolving: Add the appropriate solvent to the vial. The choice of solvent depends on the specific experimental requirements.
-
Mixing: Cap the vial securely and mix the contents using a vortex mixer or sonicator until the solid is completely dissolved.[2] Avoid excessive heating if using a sonicator.[2]
-
Storage: If not for immediate use, store the solution appropriately. For long-term storage, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Operational Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for selecting and using appropriate PPE when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and disposable lab coats should be placed in a designated, sealed container for chemical waste.[2]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The decontaminated container can then be disposed of according to institutional guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
